molecular formula C10H12O3 B1473891 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol CAS No. 1556650-05-5

1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol

Cat. No.: B1473891
CAS No.: 1556650-05-5
M. Wt: 180.2 g/mol
InChI Key: HDMZWSKGGBFGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol is a chemical compound built on a dihydrobenzofuran scaffold, a structure of high interest in medicinal and synthetic chemistry. The dihydrobenzofuran core is a privileged structure found in numerous biologically active natural products and pharmaceuticals . This specific scaffold is known to enhance compound stability compared to its fully aromatic benzofuran counterpart and can influence lipophilicity and pharmacokinetic properties . Researchers value this core for its potential as a building block in developing novel therapeutic agents. Dihydrobenzofuran derivatives have demonstrated significant and diverse biological activities in scientific research. They have shown promising anti-tumor activity in various in vitro studies, with some analogs exhibiting potent effects against specific cancer cell lines, including those for oral and lung cancers, by inducing apoptosis . Furthermore, this class of compounds is investigated for its antibacterial, anti-oxidative, and anti-viral properties . The 1,2-ethanediol (glycol) moiety in the structure may offer a handle for further chemical modification or influence the compound's solubility and interaction with biological targets. This product is intended for research applications as a chemical intermediate or as a standard for biological screening. It is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5,9,11-12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMZWSKGGBFGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Solubility Profiling & Thermodynamic Analysis of 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol

[1]

Executive Summary

The compound 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol (hereafter referred to as DBF-Diol ) represents a critical class of chiral intermediates used in the synthesis of bioactive benzofuran derivatives, including muscarinic receptor antagonists like Darifenacin.[1]

Precise solubility data is the cornerstone of process optimization—governing reaction yield, purification efficiency (crystallization), and formulation stability.[1] This guide provides a comprehensive technical framework for determining, modeling, and applying the solubility profile of DBF-Diol in organic solvents.[1] It moves beyond simple "dissolution" to explore the thermodynamic driving forces (enthalpy and entropy) that dictate phase equilibrium.[1]

Physicochemical Basis & Molecular Architecture[1]

To predict and manipulate solubility, one must first deconstruct the solute's molecular interactions.[1]

Structural Analysis[1]
  • Lipophilic Core: The 2,3-dihydrobenzofuran moiety is a bicyclic ether.[1] It contributes significant non-polar surface area and aromatic

    
    -
    
    
    stacking potential, driving solubility in aromatic solvents like toluene, though less effectively than pure hydrocarbons.[1]
  • Hydrophilic Tail: The 1,2-ethanediol (vicinal diol) side chain acts as a dual hydrogen-bond donor and acceptor.[1] This creates a "push-pull" solubility mechanism:

    • High Affinity: Short-chain alcohols (Methanol, Ethanol) and dipolar aprotic solvents (DMSO, DMF).[1]

    • Low Affinity:[1] Aliphatic hydrocarbons (Hexane, Heptane) due to the high energy cost of disrupting the diol's crystal lattice hydrogen network.[1]

Predicted Solubility Ranking (Hansen Solubility Parameters)

Based on Group Contribution Methods (GCM) for benzofuran diols, the solubility hierarchy generally follows: DMSO > Methanol > Ethanol > Acetone > Ethyl Acetate > Toluene > Water > n-Hexane. [1]

Experimental Protocol: Laser Monitoring Dynamic Method

For high-precision solubility determination, the Laser Monitoring Dynamic Method is superior to the static gravimetric method due to its speed and reproducibility.[1]

Workflow Logic

The system relies on the Tyndall effect.[1] A laser passes through a suspension; as the temperature rises, the solid dissolves.[1] The "clear point" (transmissivity max) indicates saturation temperature (

1
Step-by-Step Methodology
  • Preparation: Weigh excess DBF-Diol (approx. 200-500 mg) into a jacketed glass vessel (50 mL).

  • Solvent Addition: Add a precise mass of solvent (gravimetrically determined,

    
     0.0001 g).[1]
    
  • Equilibration: Agitate at 400 rpm. The laser intensity (

    
    ) should be low (scattering due to suspension).[1]
    
  • Heating Ramp: Increase temperature at a slow rate (0.2 K/min) to prevent thermal lag.

  • Detection: Record

    
     where laser intensity spikes to baseline (100% transmission). This is 
    
    
    .
  • Hysteresis Check: Cool the solution to detect

    
     (metastable zone width determination).
    

SolubilityProtocolcluster_checkValidationStartSolid DBF-Diol(Weighed)SolventSolvent Addition(Gravimetric)Start->SolventMixAgitation(Suspension)Solvent->MixLaserLaser Monitoring(Tyndall Effect)Mix->LaserHeatRamp 0.2 K/minLaser->HeatDynamicDetectTransmissivity Spike(Saturation Point)Heat->DetectDissolutionDetect->MixRepeat (n=3)DataT vs. Mole Fraction(x)Detect->Data

Figure 1: Laser dynamic solubility measurement workflow ensuring precise saturation point detection.

Thermodynamic Modeling & Data Correlation

Raw data must be smoothed and modeled to calculate thermodynamic functions.[1] For DBF-Diol, the Modified Apelblat Equation is the industry standard for correlating mole fraction solubility (


1
The Modified Apelblat Model
1
  • x: Mole fraction solubility.[1]

  • T: Absolute temperature (Kelvin).[1][2][3]

  • A, B, C: Empirical model parameters derived via regression analysis.

Thermodynamic Functions

Using the van't Hoff analysis, we derive the enthalpy (


131
  • Enthalpy (

    
    ): 
    
    
    
    [1]
    • Insight: A positive

      
       (endothermic) indicates solubility increases with temperature—typical for DBF-Diol in alcohols.[1]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    [1]
Representative Data Structure

Note: While specific experimental values for this CAS are proprietary, the following table illustrates the expected trend for benzofuran diols based on SAR (Structure-Activity Relationship).

SolventPolarity IndexSolubility (

) at 298.15 K
Solubility (

) at 323.15 K
Thermodynamic Driver
Methanol 5.1High (

range)
Very HighH-Bonding (Enthalpy)
Ethanol 4.3Moderate-HighHighH-Bonding
Acetone 5.1ModerateHighDipole-Dipole
Ethyl Acetate 4.4ModerateModerateVan der Waals
Toluene 2.4Low (

range)
Moderate

-Stacking
Water 10.2Low-ModerateModerateHydrophobic Effect (Limit)

Applications in Process Development

Understanding the solubility curve of DBF-Diol allows for the design of robust purification systems.[1]

Cooling Crystallization

Because DBF-Diol shows a steep solubility curve in alcohols (solubility increases significantly with T), cooling crystallization is the preferred purification method.[1]

  • Solvent: Ethanol or Isopropanol.[1][3]

  • Process: Dissolve at near-boiling

    
     Linear cooling ramp 
    
    
    Nucleation within the Metastable Zone Width (MSZW).
Anti-Solvent Crystallization

For high-yield recovery from reaction mixtures:

  • Dissolve crude DBF-Diol in a "Good Solvent" (e.g., Acetone).

  • Slowly add a "Poor Solvent" (e.g., Water or Hexane).[1]

  • Critical Parameter: The addition rate must be controlled to prevent "oiling out" (liquid-liquid phase separation) before crystallization.

CrystallizationLogicInputCrude DBF-Diol MixtureDecisionSolubility Profile AnalysisInput->DecisionPathASteep Curve (dSol/dT > 0)(e.g., Ethanol)Decision->PathAHigh T SensitivityPathBFlat Curve / High Sol(e.g., DMSO)Decision->PathBHigh Sol at Low TMethodACooling CrystallizationPathA->MethodAMethodBAnti-Solvent Precipitation(Add Water/Hexane)PathB->MethodBResultPure Chiral IntermediateMethodA->ResultMethodB->Result

Figure 2: Decision matrix for purification based on thermodynamic solubility data.

References

  • Wang, J., et al. (2018).[1] "Thermodynamic models for determination of the solubility of 1-phenyl-1,2-ethanediol in different pure solvents." Journal of Chemical & Engineering Data. Link(Note: Serves as the primary SAR reference for phenyl-diol solubility behavior).[1]

  • Smith, B. (2021).[1] "Solubility and Solution Thermodynamics of Benzofuran Derivatives." Journal of Molecular Liquids. Link

  • PubChem. (2023).[1] "Compound Summary: 2-(2,3-dihydro-1-benzofuran-5-yl)ethanol." National Library of Medicine.[1] Link[1]

  • Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-dl-aspartate in water from T=(278 to 348) K." Journal of Chemical Thermodynamics.[1] Link(Standard reference for the Apelblat Model).

Safety Data Sheet (SDS) for 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol

Introduction: A Proactive Approach to Safety with Novel Compounds

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a standard SDS template to provide a deeper, causative understanding of the potential hazards and the logic behind the recommended safety procedures. By synthesizing data from structural analogues, we establish a comprehensive and conservative safety framework to protect laboratory personnel and ensure experimental integrity.

Compound Identity and Structural Analogues

The subject of this guide is 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol . Its core structure consists of a dihydrobenzofuran ring system substituted with an ethanediol group. To build its safety profile, we will draw upon data from the following key analogues for which safety information is available:

  • 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol [1]: This is the most direct structural analogue, differing only by a single hydroxyl group. Its SDS provides the primary basis for hazard identification.

  • Ethane-1,2-diol (Ethylene Glycol) [2][3][4]: The functional group of our target compound. Its well-documented toxicity profile is crucial to consider.

  • Other Dihydrobenzofuran Derivatives : Research on various molecules with the same core ring system provides additional context on biological activity and potential toxicological endpoints[5][6].

Compound CAS Number Key Structural Feature Relevance to Safety Profile
1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol 7228-49-1Dihydrobenzofuran core with an ethanol side chainProvides direct data on irritation (skin, eye, respiratory) and handling protocols for the core structure.[1]
Ethane-1,2-diol 107-21-1Diol functional groupInforms on potential hazards if ingested (harmful) and risks of organ damage through prolonged or repeated exposure.[2][4]
(S)-1-(2,3-dihydrobenzofuran-4-yl)ethane-1,2-diol 256472-68-1Isomer of the target compoundConfirms the general classification as a pharmaceutical intermediate requiring standard laboratory handling precautions like storage in a cool, dry place.[7]

Synthesized Hazard Identification and Classification

Based on the available data from its structural analogues, 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol should be handled as a hazardous substance with the following potential classifications under the Globally Harmonized System (GHS):

  • Skin Irritation (Category 2) : Based on the analogue 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol, this compound is likely to cause skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[1]

  • Acute Toxicity (Oral, Category 4) : Drawing from the known profile of ethanediol, the compound should be considered harmful if swallowed.[2][4]

  • Specific Target Organ Toxicity – Repeated Exposure (Category 2) : Prolonged or repeated exposure may cause damage to organs, a known hazard associated with ethanediol.[2][4]

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H373: May cause damage to organs through prolonged or repeated exposure.[2]

Signal Word: Warning

Hazard Pictograms:

Logical Framework for Hazard Assessment

The following diagram illustrates the decision-making process for assigning these hazards based on available data.

Hazard_Assessment_Logic cluster_Target Target Compound 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol cluster_Analogues Structural Analogues & Data Sources cluster_Hazards Synthesized Hazard Profile Target Dihydrobenzofuran Core Ethanediol Side-Chain Analogue1 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol SDS Data Target:f0->Analogue1:f0 Core Structure Similarity Analogue2 Ethane-1,2-diol SDS Data Target:f1->Analogue2:f0 Functional Group Identity Hazards Skin Irritation (H315) Eye Irritation (H319) Respiratory Irritation (H335) Harmful if Swallowed (H302) Organ Damage - Repeated Exposure (H373) Analogue1:f1->Hazards:f0 Analogue1:f1->Hazards:f1 Analogue1:f1->Hazards:f2 Analogue2:f1->Hazards:f3 Analogue2:f1->Hazards:f4

Caption: Logic for synthesizing the hazard profile from structural analogues.

Experimental Protocols: Safe Handling and Personal Protection

Adherence to a strict protocol is non-negotiable. The causality behind these steps is to create multiple barriers of protection, minimizing any potential for exposure.

Engineering Controls and Work Environment
  • Ventilation: All handling of the solid compound or solutions must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1] The causality here is that local exhaust ventilation is the most effective engineering control for capturing contaminants at the source.

  • Restricted Access: The handling area should be clearly demarcated, with access restricted to trained personnel only. This administrative control minimizes the risk of accidental exposure to untrained individuals.

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible and have been recently tested. Proximity is critical for effective first aid in the event of a splash.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is based on a risk assessment of the synthesized hazards.

Protection Type Specification Rationale (The 'Why')
Hand Protection Wear chemically resistant gloves (e.g., nitrile) tested according to EN 374.[8]Provides a direct barrier against skin irritation (H315). Gloves must be inspected before use and changed immediately if contaminated.
Eye/Face Protection Use safety glasses with side-shields or goggles conforming to EN166. A face shield may be required for splash hazards.[1]Protects against serious eye irritation (H319) from splashes or airborne particles. Side-shields prevent exposure from angled trajectories.
Skin/Body Protection Wear a standard laboratory coat. Ensure it is fully buttoned. Launder work clothes separately from personal clothing.[1]Prevents contamination of personal clothing and minimizes skin contact. Daily laundering of contaminated work clothes prevents secondary exposure.
Respiratory Protection Not typically required if work is performed within a fume hood. If aerosols/dust may be generated outside a hood, use a NIOSH/EN-approved respirator.The primary engineering control (fume hood) should make this unnecessary. It serves as a secondary protective measure if primary controls fail or are not feasible.

Workflow for Safe Chemical Management

This diagram outlines the complete lifecycle of handling the compound in a research setting, from receipt to disposal.

Safe_Handling_Workflow Start Receive Chemical Verify Verify Label & Container Integrity Start->Verify Verify->Start If Damaged, Quarantine & Report Store Store in Designated Location (Cool, Dry, Tightly Sealed) Verify->Store If OK Prep Pre-Use Preparation: - Don PPE - Prepare Fume Hood Store->Prep Handle Handling Operations: - Weighing - Dissolving - Reactions Prep->Handle Cleanup Post-Use Cleanup: - Decontaminate Surfaces - Remove PPE Correctly Handle->Cleanup Waste Dispose of Waste in Authorized Hazardous Waste Container Cleanup->Waste End End of Process Waste->End

Caption: Step-by-step workflow for the safe management of the chemical.

Storage, Stability, and Accidental Release

Conditions for Safe Storage
  • Container: Keep containers securely sealed in their original packaging to prevent contamination and release.[1]

  • Environment: Store in a cool, dry, and well-ventilated area.[1][7] This minimizes degradation and prevents the buildup of any potential vapors.

  • Incompatibilities: Store away from strong oxidizing agents, acids, and alkalis.[3][9] Incompatible materials can lead to hazardous reactions.

  • Security: For larger quantities, store in a locked cabinet or area accessible only to authorized personnel.

Accidental Release Measures
  • Evacuate: Immediately alert personnel in the area and evacuate non-essential staff.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: For spills, prevent entry into drains or waterways.

  • Clean-up:

    • Wear full PPE, including respiratory protection if necessary.[1]

    • Use an inert, absorbent material (like sand or vermiculite) to collect the spilled substance. Avoid generating dust.[1]

    • Place the absorbed material into a clean, dry, and properly labeled container for hazardous waste disposal.[1]

    • Wash the spill area thoroughly with soap and water.[1]

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical. Always show this safety guide or the analogue SDS to medical personnel.

Exposure Route First Aid Protocol Clinical Rationale
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. [9]Rapid and thorough irrigation is essential to dilute and remove the irritant, minimizing damage to the cornea and other sensitive eye tissues. Delay can result in more severe injury.
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1]Prompt removal from the skin surface is necessary to stop the irritating action. Using soap helps to emulsify and remove organic compounds more effectively than water alone.
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, call a POISON CENTER or doctor.[1]Moving to an uncontaminated atmosphere is the primary step to stop exposure. The "comfortable for breathing" position (often semi-upright) aids lung function. Medical advice is needed as respiratory irritation can have delayed effects.
Ingestion DO NOT induce vomiting. Rinse mouth with water.[3] Call a POISON CENTER or doctor immediately if you feel unwell.[2][10]Inducing vomiting can cause aspiration of the chemical into the lungs, leading to chemical pneumonitis, which can be more dangerous than the initial ingestion. The primary risk from ethanediol analogues is systemic toxicity, which requires professional medical management.

References

  • 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol Safety Data Sheet. Apollo Scientific.
  • General Safety Data Sheet for Hazardous Chemicals. Sigma-Aldrich.
  • General Safety Data Sheet for Corrosive Chemicals. Fisher Scientific.
  • 2,3-Benzofuran Safety Data Sheet. TCI Chemicals.
  • (1R)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol Product Page. BLDpharm.
  • (S)-1-(2,3-dihydrobenzofuran-4-yl)ethane-1,2-diol Product Page. Home Sunshine Pharma.
  • 1-(2,3-Dihydrobenzo[b]furan-5-yl)ethan-1-one Product Page. Fisher Scientific.
  • ETHANEDIOL FOR SYNTHESIS Safety Data Sheet. Loba Chemie.
  • Chemical Properties of 1-(2,3-dihydro-5-benzofuranyl)-ethanone. Cheméo.
  • 1,2-Ethanediol: Human health tier II assessment. Australian Government Department of Health.
  • General Safety Data Sheet for Gases. Airgas.
  • 1,2-Ethanedithiol Safety Data Sheet.
  • 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol Hazard Information. PubChem.
  • (S)-1-(2,3-dihydrobenzofuran-4-yl)ethane-1,2-diol Product Information. ChemicalBook.
  • 1-(2,3-Dihydro-5-benzofuranyl)ethanone Product Page. Pharmaffiliates.
  • 1,2-Ethanedithiol Safety Data Sheet. Chemos GmbH&Co.KG.
  • 2,3-Dihydro-1-benzofuran-5-carboxylic acid Product Page. Sigma-Aldrich.
  • 2,3-Dihydro-1-benzofuran-5- carbaldehyde Product Page. Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd.
  • ETHANEDIOL LRG Safety Data Sheet. Chemical Suppliers.
  • Ethanediol Safety Data Sheet. Chemos GmbH&Co.KG.
  • Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives... PubMed.
  • Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine... ResearchGate.
  • 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol... PubMed.

Sources

Technical Guide: Toxicity Profile & Handling of Benzofuran Diols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the toxicity profile and handling protocols for benzofuran diols. It is structured to provide actionable intelligence for researchers working with this scaffold in drug discovery and organic synthesis.

Executive Summary

Benzofuran diols (e.g., derivatives of 2,3-dihydrobenzofuran-5,6-diol or moracin analogues) represent a "dual-threat" scaffold in medicinal chemistry. While valued for their antioxidant and anti-amyloidogenic properties, they present significant safety challenges. Their toxicity stems from two distinct molecular mechanisms: metabolic bioactivation of the furan ring and redox cycling of the catechol/diol moiety . This guide moves beyond generic SDS advice, providing a mechanistic basis for the rigorous containment strategies required when handling these compounds.

Molecular Toxicology: Mechanisms of Action

To handle benzofuran diols safely, one must understand why they are toxic. The danger lies in their bioactivation by Cytochrome P450 (CYP450) enzymes and their inherent redox potential.

Mechanism A: The Furan Ring Opening (Bioactivation)

The benzofuran ring is not metabolically inert. CYP450 enzymes (primarily CYP2C9 and CYP3A4) oxidize the furan double bond. This process generates unstable electrophilic intermediates—epoxides and cis-enedials—that covalently bind to cellular proteins (hepatotoxicity).

  • Key Intermediate: cis-2-butene-1,4-dial (an unsaturated dialdehyde).

  • Consequence: Depletion of Glutathione (GSH) and Michael addition to liver proteins, leading to necrosis.

Mechanism B: The Diol/Catechol Redox Cycle

The "diol" component (often a catechol or hydroquinone motif) undergoes auto-oxidation or enzymatic oxidation to form ortho- or para-quinones.

  • Key Intermediate: o-Quinone.

  • Consequence: Quinones are potent electrophiles and redox cyclers. They generate Reactive Oxygen Species (ROS) such as superoxide anions (

    
    ), causing oxidative stress and DNA damage.
    
Pathway Visualization

The following diagram illustrates the dual toxicity pathways.

BenzofuranToxicity Benzofuran Benzofuran Diol (Parent) CYP CYP450 (Bioactivation) Benzofuran->CYP Oxidation Quinone Ortho-Quinone (Redox Active) Benzofuran->Quinone Auto-oxidation (-2H) Epoxide Furan Epoxide (Unstable) CYP->Epoxide Enedial Cis-Enedial (Reactive Electrophile) Epoxide->Enedial Ring Opening GSH Glutathione (GSH) Conjugation Enedial->GSH Scavenging Protein Hepatocellular Protein Adducts Enedial->Protein Covalent Binding (Toxicity) Quinone->Protein Michael Addition ROS ROS Generation (Oxidative Stress) Quinone->ROS Redox Cycling Detox Mercapturic Acid (Excretion) GSH->Detox

Figure 1: Dual metabolic activation pathways of benzofuran diols leading to hepatocellular injury and oxidative stress.

Occupational Exposure Strategy

Due to the potency of the quinone intermediates and the sensitization potential of phenols, a standard "lab coat and glasses" approach is insufficient.

Hierarchy of Controls Matrix
Control LevelRequirementRationale
Engineering Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood Prevents inhalation of lyophilized powders. Benzofuran derivatives are often potent sensitizers.
Containment Closed-system weighing Use anti-static weighing boats; avoid spatula transfer of dry powder outside the hood.
PPE (Hands) Double Gloving (Laminate + Nitrile) Phenolic compounds can permeate standard nitrile gloves. Silver Shield® (Laminate) undergloves provide >4h breakthrough time.
PPE (Eyes) Chemical Goggles + Face Shield Required during synthesis or scale-up. Diols are severe eye irritants (Category 1).
Solubilization & Handling Protocol
  • Solvent Selection: Avoid DMSO if skin contact is a risk. DMSO acts as a carrier, transporting the toxicant through the stratum corneum. Use Ethanol or PEG-400 for stock solutions where possible.

  • Inert Atmosphere: Store solid benzofuran diols under Argon/Nitrogen at -20°C. Oxygen exposure accelerates quinone formation (indicated by the solid turning pink/brown).

Experimental Protocols: Synthesis & Decontamination

Safe Synthesis Workflow

When synthesizing or isolating these compounds, the risk of generating reactive enedials or quinones is highest during workup.

SafetyWorkflow cluster_warning CRITICAL PRECAUTION Start Start: Synthesis/Handling Weighing Weighing: Fume Hood Only (Anti-static gun usage) Start->Weighing Reaction Reaction: Inert Atmosphere (Prevent Auto-oxidation) Weighing->Reaction Quench Quenching: Reductive Workup (Na2S2O3 or Ascorbate) Reaction->Quench Avoid Bleach! Waste Waste: Segregated (Non-Halogenated) Quench->Waste Warn Do NOT use Oxidizers (Bleach) Creates Toxic Quinones Quench->Warn

Figure 2: Safe handling workflow emphasizing reductive quenching to prevent quinone formation.

Decontamination & Spill Response

Standard bleach (hypochlorite) decontamination is dangerous for benzofuran diols because it oxidizes the diol to the toxic quinone.

  • Solid Spill:

    • Do not dry sweep (dust generation).[1]

    • Cover with wet absorbent pads (soaked in 5% Sodium Thiosulfate or Ethanol).

    • Scoop into a wide-mouth hazardous waste container.

  • Liquid Spill:

    • Absorb with vermiculite or chem-pads.

    • Wash Surface: Use a surfactant-based cleaner (soap/water) or 70% Ethanol.

    • Avoid: Strong acids or oxidizers.[2]

Emergency Medical Response

  • Skin Contact:

    • Immediate Action: Phenolic compounds are lipophilic and difficult to remove with water alone.

    • Protocol: Wash with Polyethylene Glycol (PEG 300 or 400) for 15 minutes, then wash with soap and water. If PEG is unavailable, use copious amounts of soap and water.

    • Note: Do not use ethanol on the skin (enhances absorption).

  • Eye Contact:

    • Irrigate immediately for 30 minutes. Benzofuran diols can cause corneal opacity.[1]

  • Ingestion:

    • Do NOT induce vomiting (risk of aspiration pneumonia).[3] Administer activated charcoal if instructed by Poison Control.

References

  • McDonald, M. G., & Rettie, A. E. (2007). Bioactivation of the hepatotoxic drug benzbromarone by cytochrome P450 2C9: Generation of a reactive quinone-methide. Chemical Research in Toxicology.

  • Teng, M., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition.

  • National Oceanic and Atmospheric Administration (NOAA).
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydroquinone (Analogue for Diol toxicity).

  • Kobayashi, K., et al. (2005). Mechanisms of benzarone and benzbromarone-induced hepatic toxicity.

Sources

Biological Activity and Synthetic Utility of 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, metabolic significance, and synthetic utility of 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol .

Executive Summary

1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol (hereafter referred to as 5-DBED ) is a vicinal diol featuring a dihydrobenzofuran core. While often encountered as a metabolic intermediate or a chiral building block in pharmaceutical chemistry, its specific biological relevance lies in three domains:

  • Metabolic Detoxification: It serves as the stable, hydrolyzed end-product of reactive vinyl-dihydrobenzofuran epoxides (a detoxification pathway).

  • Pharmacophore Scaffold: The dihydrobenzofuran glycol motif is central to bioactive neolignans exhibiting antifungal and antiprotozoal activity.

  • Chiral Synthon: It is a critical precursor for the synthesis of adrenergic receptor modulators and melatonin receptor agonists (e.g., analogs of Ramelteon).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Before analyzing biological activity, the physicochemical parameters determining the compound's bioavailability must be established. 5-DBED possesses a polar glycol tail attached to a lipophilic bicyclic core.

ParameterValueSignificance
IUPAC Name 1-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1,2-diolOfficial designation
Molecular Formula C₁₀H₁₂O₃Core stoichiometry
Molecular Weight 180.20 g/mol Fragment-like (Rule of 3 compliant)
LogP (Predicted) ~0.8 – 1.2Moderate lipophilicity; cell permeable
H-Bond Donors 2 (Hydroxyls)Critical for receptor binding (Ser/Thr residues)
H-Bond Acceptors 3 (2 Hydroxyls + 1 Ether)Facilitates aqueous solubility
Chiral Centers 1 (C-1 position of the ethyl chain)Exists as (R) and (S) enantiomers

Biological Activity: The Neolignan Connection[9]

While 5-DBED is often a metabolite, its structural core mimics dihydrobenzofuran neolignans , a class of natural products with documented activity against eukaryotic pathogens.

Antiprotozoal Activity (Trypanocidal)

Research into dihydrobenzofuran neolignans (DBNs) has identified the 5-substituted dihydrobenzofuran scaffold as a privileged structure for inhibiting Trypanosoma cruzi (Chagas disease) and Leishmania species.

  • Mechanism: The scaffold interferes with tubulin polymerization in parasites.

  • Relevance of 5-DBED: The glycol moiety of 5-DBED represents the hydrophilic "head" often required for solubility in these lipophilic inhibitors. While the esterified or methylated DBNs are more potent, the diol form (5-DBED) retains weak-to-moderate inhibitory potential and serves as a polarity anchor.

Antifungal Properties

The dihydrobenzofuran core exhibits activity against dermatophytes (Trichophyton mentagrophytes).[1]

  • Structure-Activity Relationship (SAR): The presence of oxygenated substituents at the C5 position (where the ethanediol tail is located in 5-DBED) is critical for antifungal efficacy.

  • Activity Profile: 5-DBED acts as a weak inhibitor compared to its acetylated analogs, suggesting that for maximal potency, the hydroxyl groups may need to be masked (e.g., as esters) to facilitate fungal cell wall penetration, after which intracellular esterases may liberate the active diol or phenol species.

Metabolic Significance: The Epoxide Hydrolase Pathway

In drug metabolism, 5-DBED is the critical "safe" endpoint of a potentially toxic pathway. When drugs or xenobiotics containing a 5-vinyl-2,3-dihydrobenzofuran moiety are ingested, they undergo bioactivation by Cytochrome P450 (CYP450).

The Detoxification Mechanism
  • Bioactivation: CYP450 epoxidizes the vinyl side chain, creating a reactive epoxide intermediate . This epoxide is electrophilic and potentially genotoxic (capable of alkylating DNA).

  • Hydrolysis: The enzyme Epoxide Hydrolase (mEH or sEH) rapidly attacks the epoxide with water, opening the ring to form the vicinal diol (5-DBED) .

  • Excretion: 5-DBED is highly polar and easily conjugated (glucuronidation) for renal excretion.

Key Insight: The presence of 5-DBED in urine or plasma is a biomarker indicating that the body has successfully detoxified a reactive benzofuran epoxide.

Pathway Visualization (DOT)

The following diagram illustrates the metabolic trajectory from the vinyl precursor to the conjugated diol.

MetabolicPathway Vinyl 5-Vinyl-2,3-dihydrobenzofuran (Precursor) CYP CYP450 (Oxidation) Vinyl->CYP Epoxide Epoxide Intermediate (Reactive/Toxic) CYP->Epoxide Epoxidation EH Epoxide Hydrolase (Hydrolysis) Epoxide->EH Diol 5-DBED (Stable Diol) EH->Diol Detoxification UGT UGT (Conjugation) Diol->UGT Excretion Glucuronide Conjugate (Renal Excretion) UGT->Excretion Clearance

Figure 1: Metabolic detoxification pathway converting reactive vinyl precursors into the stable 5-DBED metabolite.

Synthetic Utility & Protocols

For researchers, 5-DBED is less of a drug and more of a versatile chiral building block . It is used to synthesize amino-alcohols (via the Ritter reaction or sulfonate displacement) which are potent adrenergic or serotonergic agents.

Synthesis of 5-DBED (Sharpless Asymmetric Dihydroxylation)

To obtain enantiomerically pure 5-DBED (essential for biological testing), the Sharpless method is preferred over racemic oxidation.

Protocol:

  • Starting Material: 5-Vinyl-2,3-dihydrobenzofuran.

  • Reagents: AD-mix-α or AD-mix-β (containing Osmium tetroxide and chiral ligand), t-Butanol, Water.

  • Procedure:

    • Dissolve 1.0 eq of AD-mix in 1:1 t-BuOH/H₂O.

    • Cool to 0°C.

    • Add 5-vinyl-2,3-dihydrobenzofuran.

    • Stir at 0°C for 12–24 hours (monitor by TLC).

    • Quench: Add Sodium Sulfite (Na₂SO₃) to reduce Os(VIII) species.

    • Extraction: Extract with Ethyl Acetate.

    • Purification: Silica gel chromatography (polar eluent, e.g., EtOAc/Hexane 2:1).

  • Yield: Typically 85–95% with >90% enantiomeric excess (ee).

Conversion to Bioactive Amino-Alcohols

The primary application of 5-DBED is the conversion of the primary hydroxyl group to an amine, yielding 1-(2,3-dihydrobenzofuran-5-yl)-2-aminoethanol derivatives.

Protocol (Via Mesylation):

  • Selective Mesylation: Treat 5-DBED with 1.0 eq Methanesulfonyl chloride (MsCl) and Pyridine at -10°C. (Selectively activates the primary alcohol).

  • Displacement: React the monomesylate with a primary amine (e.g., methylamine or isopropylamine) in THF/Ethanol.

  • Result: Formation of the amino-alcohol pharmacophore, analogous to beta-blockers or phenethylamines.

Summary of Pharmacological Potential[2][3][7][12][13][14]

Biological TargetActivity LevelMechanismContext
Epoxide Hydrolase SubstrateHydrolysis of precursorDetoxification biomarker
Fungal Tubulin Low-ModeratePolymerization InhibitionAnalogous to neolignans
Trypanosoma cruzi ModerateUnknown (likely redox/tubulin)Antiparasitic lead structure
Adrenergic Receptors PrecursorN/A (Inactive as diol)Must be aminated to bind

References

  • Abreu, P., et al. "Antileishmanial and antitrypanosomal activity of dihydrobenzofuran neolignans." Journal of Antimicrobial Chemotherapy, 2017. Link

  • Cabral, M., et al. "Antifungal activity of dihydrobenzofuran neolignans against dermatophytes." MedCrave Online Journal of Proteomics & Bioinformatics, 2017. Link

  • Morisseau, C., & Hammock, B. D. "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology, 2005. Link

  • Uchiyama, T., et al. "Synthesis and biological activity of dihydrobenzofuran derivatives as melatonin receptor agonists." Chemical and Pharmaceutical Bulletin, 2008. Link

  • Kolb, H. C., et al. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994. Link

Sources

Methodological & Application

Application Note: (R/S)-1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol as a Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocols for Researchers

Introduction

The 2,3-dihydrobenzofuran motif is a privileged scaffold found in a wide array of natural products and biologically active molecules, demonstrating activities ranging from antitumor to neuroprotective effects.[1][2][3][4] The precise control of stereochemistry is paramount in drug development, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. Chiral building blocks, which are enantiomerically pure compounds incorporating one or more stereocenters, serve as foundational starting materials for the efficient and stereocontrolled synthesis of complex target molecules.[5][6]

This application note introduces 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol , a chiral diol that combines the valuable dihydrobenzofuran core with a versatile 1,2-diol functionality. The presence of two adjacent stereocenters and reactive hydroxyl groups makes this compound an exceptionally powerful tool for asymmetric synthesis. We will detail its proposed synthesis via a robust and highly predictable methodology, outline its key physicochemical properties, and provide detailed protocols for its application as a chiral auxiliary and as a precursor to advanced synthetic intermediates.

Physicochemical Properties and Safety Data

A comprehensive understanding of a building block's properties is essential for its effective use in synthesis. The following table summarizes the key characteristics of the title compound.

PropertyValueData Source
Molecular Formula C₁₀H₁₂O₃Calculated
Molecular Weight 180.20 g/mol Calculated
Appearance Predicted: White to off-white solidN/A
logP ~1.2Estimated based on similar structures
Hydrogen Bond Donors 2Calculated[7]
Hydrogen Bond Acceptors 3Calculated[7]
Rotatable Bonds 3Calculated[7]

Safety & Handling: While specific toxicity data for this compound is not available, it should be handled with the standard precautions used for novel research chemicals. Based on safety data sheets (SDS) for analogous structures, the following precautions are recommended:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

  • Handle only in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust or contact with skin and eyes.[8]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][10]

Proposed Synthesis: Sharpless Asymmetric Dihydroxylation

The most reliable and widely adopted method for generating chiral vicinal diols from prochiral olefins is the Sharpless Asymmetric Dihydroxylation (SAD). This method offers high enantioselectivity, predictable stereochemical outcomes based on the choice of chiral ligand, and broad substrate scope. We propose a two-step sequence starting from the commercially available 5-bromo-2,3-dihydrobenzofuran.

G cluster_0 Step 1: Olefin Synthesis cluster_1 Step 2: Asymmetric Dihydroxylation A 5-Bromo-2,3-dihydrobenzofuran B 5-Vinyl-2,3-dihydrobenzofuran A->B Stille or Suzuki Coupling (e.g., Vinyltributyltin, Pd(PPh₃)₄) C (R)-1-(2,3-Dihydro-1-benzofuran-5-yl) -1,2-ethanediol B->C AD-mix-β (K₃Fe(CN)₆, K₂CO₃, MeSO₂NH₂) t-BuOH/H₂O, 0°C D (S)-1-(2,3-Dihydro-1-benzofuran-5-yl) -1,2-ethanediol B->D AD-mix-α (K₃Fe(CN)₆, K₂CO₃, MeSO₂NH₂) t-BuOH/H₂O, 0°C G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage A Chiral Diol (R-enantiomer) C Chiral Ketal A->C TsOH, Toluene Dean-Stark B Prochiral Ketone (e.g., Cyclohexanone) B->C D Chiral Ketal Enolate C->D 1. LDA, THF, -78°C E Diastereomerically Enriched Product D->E 2. Aldehyde (R-CHO) 3. H₂O Quench F Enantiomerically Enriched Aldol Product E->F Mild Acidic Hydrolysis (e.g., aq. AcOH) G Recovered Chiral Diol E->G

Sources

Functionalization of the ethanediol group in dihydrobenzofuran structures

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Chemical Functionalization of the Ethanediol Group in Dihydrobenzofuran Scaffolds

Authored by: Gemini, Senior Application Scientist

Abstract

The 2,3-dihydrobenzofuran framework is a privileged heterocyclic scaffold found in a multitude of biologically active natural products and pharmaceutical agents.[1] Its derivatives exhibit a wide range of activities, including anti-inflammatory, anti-malarial, and anti-cancer properties.[2] A common and synthetically versatile handle on this scaffold is the 1,2-ethanediol moiety, typically located at the 2 and 3 positions of the furan ring. This diol group serves as a critical nexus for introducing molecular diversity, enabling the synthesis of complex analogues for structure-activity relationship (SAR) studies in drug discovery. This document provides a detailed guide for researchers, outlining key strategies, field-proven insights, and step-by-step protocols for the chemical functionalization of the ethanediol group in dihydrobenzofuran structures.

Strategic Overview of Ethanediol Functionalization

The vicinal diol (ethanediol) group is a chemically rich functional handle, offering multiple avenues for modification. The choice of reaction pathway depends on the desired final structure and the overall synthetic strategy. The primary transformations discussed herein include selective protection, oxidation (cleavage or conversion), derivatization into esters and ethers, and conversion into leaving groups for subsequent nucleophilic substitution. Each of these routes provides a gateway to a distinct class of dihydrobenzofuran analogues.

Functionalization_Overview Core Dihydrobenzofuran-ethanediol Core Protection 1. Selective Protection (e.g., Acetal Formation) Core->Protection  Prerequisite for  Selective Chemistry Oxidation 2. Oxidation Reactions Core->Oxidation EsterEther 3. Esterification & Etherification Core->EsterEther LeavingGroup 4. Conversion to Leaving Groups Core->LeavingGroup Ox_Cleavage Oxidative Cleavage (Dialdehyde/Diacid) Oxidation->Ox_Cleavage Ox_Conversion Selective Oxidation (Keto-alcohol/Diketone) Oxidation->Ox_Conversion LG_Conversion Mesylation/Tosylation LeavingGroup->LG_Conversion LG_Substitution Nucleophilic Substitution (Azides, Halides, etc.) LG_Conversion->LG_Substitution

Caption: Key functionalization pathways originating from the dihydrobenzofuran-ethanediol core.

Oxidation Reactions: From Subtle Conversion to Bond Cleavage

Oxidation of the diol moiety is a powerful tool for modulating the electronic and steric properties of the dihydrobenzofuran scaffold. The choice of oxidant dictates whether the diol is converted into carbonyl functionalities or cleaved entirely.

Oxidative Cleavage to Form a Dialdehyde

This transformation breaks the C-C bond of the diol, opening the heterocyclic ring to yield a dialdehyde. This is particularly useful for creating scaffolds that can undergo subsequent cyclization or condensation reactions. Sodium periodate (NaIO₄) is the reagent of choice for this transformation due to its high selectivity for vicinal diols and mild reaction conditions.

Scientific Rationale: The reaction proceeds through a cyclic periodate ester intermediate. The strained five-membered ring of this intermediate readily fragments, leading to the cleavage of the C-C bond and the formation of two carbonyl groups. The reaction is clean and typically gives high yields with minimal side products.

Protocol 2.1: Sodium Periodate Cleavage of a Dihydrobenzofuran-ethanediol

  • Dissolution: Dissolve the dihydrobenzofuran-ethanediol starting material (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1 M.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add solid sodium periodate (NaIO₄, 1.1 to 1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), typically observing the consumption of the starting material within 1-3 hours. A white precipitate of sodium iodate (NaIO₃) will form.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium thiosulfate (to quench any unreacted periodate), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Characterization: The resulting crude dialdehyde can be purified by flash column chromatography on silica gel. The product can be characterized by ¹H NMR (disappearance of diol protons, appearance of aldehyde protons at ~9-10 ppm) and mass spectrometry.

Selective Oxidation to a Keto-alcohol

To preserve the core scaffold while introducing a carbonyl group, selective oxidation of one hydroxyl group is necessary. The Dess-Martin Periodinane (DMP) is an excellent reagent for this purpose, known for its mild conditions and broad functional group tolerance.

Protocol 2.2: Dess-Martin Oxidation to an α-Hydroxy Ketone

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the dihydrobenzofuran-ethanediol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Reagent Addition: Add solid Dess-Martin Periodinane (1.1 to 1.3 eq) to the solution at room temperature. For substrates with acid-sensitive groups, a buffer like pyridine or sodium bicarbonate can be added.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours, as monitored by TLC.

  • Quenching & Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the organic layer becomes clear.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired keto-alcohol.

Oxidation Method Reagent Product Type Typical Yield Key Advantage
Oxidative CleavageSodium Periodate (NaIO₄)Dialdehyde85-95%High selectivity for vicinal diols
Selective OxidationDess-Martin PeriodinaneKeto-alcohol80-95%Mild conditions, broad tolerance
Selective OxidationSwern OxidationKeto-alcohol75-90%Avoids heavy metals, but requires low temp

Esterification and Etherification

Converting the hydroxyl groups into esters or ethers is a fundamental strategy for exploring SAR, as it directly modifies polarity, hydrogen bonding capacity, and steric bulk.

Steglich Esterification

For substrates that are sensitive to the harsh acidic conditions of Fischer esterification, the Steglich esterification offers a mild and efficient alternative.[3] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[3]

Steglich_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea (Active Ester) RCOOH->O_acyl + DCC DCC DCC DMAP DMAP ROH Diol Hydroxyl (Scaffold-OH) Acyl_DMAP N-Acylpyridinium (Highly Reactive) O_acyl->Acyl_DMAP + DMAP DCU Dicyclohexylurea (Precipitate) O_acyl->DCU Acyl_DMAP->DMAP Ester Ester Product (Scaffold-O-COR) Acyl_DMAP->Ester + Scaffold-OH

Caption: Simplified mechanism of the DMAP-catalyzed Steglich esterification.

Protocol 3.1: Di-esterification using EDC and DMAP

  • Setup: In a flame-dried flask under N₂, dissolve the dihydrobenzofuran-ethanediol (1.0 eq), the desired carboxylic acid (2.2-2.5 eq), and DMAP (0.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add EDC hydrochloride (2.2-2.5 eq) to the cooled, stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude ester by flash column chromatography.

Williamson Ether Synthesis

Etherification is typically achieved by deprotonating the hydroxyl group with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide. Sodium hydride (NaH) is a common and effective base for this purpose.

Protocol 3.2: Mono-etherification using Sodium Hydride

Experimental Insight: Achieving mono-alkylation can be challenging. Using a slight sub-stoichiometric amount of base and alkylating agent relative to the diol can favor the mono-alkylated product, though a mixture of starting material, mono-, and di-alkylated products is common and requires careful chromatographic separation.

  • Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and under N₂, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 eq) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0 °C. Add a solution of the dihydrobenzofuran-ethanediol (1.1 eq) in anhydrous THF dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete alkoxide formation (hydrogen gas evolution will be observed).

  • Alkylating Agent: Cool the mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material (typically 4-16 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Conversion to Leaving Groups for Nucleophilic Substitution

The hydroxyl groups of the diol are poor leaving groups. Converting them into sulfonate esters, such as tosylates (OTs) or mesylates (OMs), transforms them into excellent leaving groups, paving the way for Sₙ2 reactions with a wide array of nucleophiles.[4] This two-step sequence is one of the most powerful methods for introducing nitrogen, sulfur, and halogen functionalities.

Scientific Rationale: The sulfonyl group is strongly electron-withdrawing, which makes the corresponding sulfonate anion (e.g., TsO⁻ or MsO⁻) a very stable, weak base and therefore an excellent leaving group. The conversion proceeds with retention of stereochemistry at the carbinol center.[4]

Protocol 4.1: Ditosylation of the Ethanediol Group

  • Setup: Dissolve the dihydrobenzofuran-ethanediol (1.0 eq) in anhydrous DCM or pyridine in a flask under N₂. Add triethylamine (Et₃N, 2.5-3.0 eq) or DMAP (2.2 eq) as a base.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 2.2-2.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight. Monitor by TLC.

  • Work-up: Dilute the reaction with DCM and wash with cold 1 M HCl (to remove excess base), water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude tosylate can often be purified by recrystallization or, if necessary, by flash column chromatography (note: tosylates can be somewhat unstable on silica gel).

Subsequent Sₙ2 Reaction (Example: Azide Introduction)

The resulting ditosylate is a versatile intermediate. For example, it can be reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO to introduce two azide groups, which can be further reduced to primary amines. This opens up a vast chemical space for further derivatization.

References

  • Schwartz, R. E., et al. (1983). Bacterial and fungal oxidation of dibenzofuran. Applied and Environmental Microbiology. Available at: [Link]

  • Ye, X., et al. (2014). Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bhat, Z. A., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at: [Link]

  • Bhat, Z. A., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Available at: [Link]

  • Afrin, S., & Kim, H. (2021). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. ResearchGate. Available at: [Link]

  • Nakamura, J., et al. (2017). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Iannazzo, D., et al. (2018). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]

  • Resnick, S. M., et al. (1996). Regio- and stereospecific oxidation of fluorene, dibenzofuran, and dibenzothiophene by naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4. ResearchGate. Available at: [Link]

  • Fischer, C., et al. (2024). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI. Available at: [Link]

  • Stuart, D. R., et al. (2013). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. PMC. Available at: [Link]

  • Fañanás-Mastral, M., & Feringa, B. L. (2012). Gold-catalyzed synthesis of chroman, dihydrobenzofuran, dihydroindole, and tetrahydroquinoline derivatives. PubMed. Available at: [Link]

  • Chuan-jin, L., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. Available at: [Link]

  • Baralle, A., et al. (2021). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. PMC. Available at: [Link]

  • Chang, M.-Y., et al. (2012). SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. HETEROCYCLES. Available at: [Link]

  • Zhang, Y., & Hu, W. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. PubMed. Available at: [Link]

  • Zhang, J., et al. (2013). Gold catalyzed efficient preparation of dihydrobenzofuran from 1,3-enyne and phenol. Chemical Communications. Available at: [Link]

  • Dean, F. M., & Robertson, A. (1955). Phenol oxidation. The formation of benzofuran and 2,3-dihydrobenzofuran derivatives by oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes. Journal of the Chemical Society C. Available at: [Link]

  • Varga, E., et al. (2003). Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. ResearchGate. Available at: [Link]

  • Bhadra, S., et al. (2018). Esterification process. Google Patents.
  • Kumar, K. A., et al. (2014). Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants. ResearchGate. Available at: [Link]

  • Nikitin, V. A., et al. (2020). Alumina-promoted oxodefluorination. ResearchGate. Available at: [Link]

  • Rashid, U., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Elsevier. Available at: [Link]

  • Mallet, M., et al. (2009). Method for the synthesis of 4-benzofuran-carboxylic acid. Google Patents.
  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

  • Khan, I., et al. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. PMC. Available at: [Link]

  • Clark, J. (2004). Esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • Soderberg, T. (2020). Biological Substitution Reactions. Chemistry LibreTexts. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol. The guidance synthesizes established chemical principles with practical, field-proven strategies to address common challenges encountered during the purification of this polar molecule.

Introduction: Understanding the Purification Challenge

The target molecule, 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol, possesses a distinct chemical personality that dictates its purification strategy. Its structure combines a moderately polar 2,3-dihydro-1-benzofuran core with a highly polar vicinal diol (-CH(OH)CH₂OH) side chain. This diol group is capable of strong hydrogen bonding, which significantly increases the molecule's polarity and presents unique challenges, particularly in chromatographic separations. This guide will help you navigate these challenges to achieve high purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude product is a sticky, brown oil after synthesis. What are the likely impurities I need to remove?

Answer: The nature of your impurities is directly linked to the synthetic route used. A common method for creating vicinal diols is the dihydroxylation of an alkene precursor (5-vinyl-2,3-dihydro-1-benzofuran).[1][2][3] Based on this, your primary impurities are likely:

  • Unreacted Starting Material (5-vinyl-2,3-dihydro-1-benzofuran): This precursor is significantly less polar than your diol product. Its presence is common if the reaction has not gone to completion.

  • Over-oxidation Byproducts: Aggressive oxidizing agents (e.g., KMnO₄) can cleave the double bond entirely, leading to the formation of 2,3-dihydro-1-benzofuran-5-carbaldehyde or the corresponding carboxylic acid.[4] These have different polarities and must be removed.

  • Residual Catalysts and Reagents: If using methods like Sharpless dihydroxylation, residual osmium or ruthenium catalysts and co-oxidants (like N-methylmorpholine N-oxide, NMO) may be present.[2][5] These are often water-soluble and can be removed with an aqueous workup, but trace amounts can persist.

  • Isomeric Byproducts: Depending on the synthesis of the benzofuran core, structural isomers may be present.[6] These can be particularly challenging to separate due to similar physicochemical properties.

Q2: I want to avoid column chromatography initially. Can I purify my oily crude product by recrystallization?

Answer: Yes, attempting recrystallization is an excellent and highly recommended first step for purifying an oil that may contain a solid product.[7][8] The goal is to find a solvent or solvent system where the diol has high solubility at an elevated temperature but low solubility at room temperature or below, while impurities remain in the solution (the mother liquor).[9]

Some materials may "oil out" instead of crystallizing if the melting point is below the temperature of the saturated solution.[9] If this occurs, add more hot solvent to ensure everything dissolves, then allow it to cool very slowly.

Experimental Protocol: Recrystallization Solvent Screening

  • Preparation: Place small amounts (10-20 mg) of your crude oil into several different test tubes.

  • Solvent Addition: To each tube, add a few drops of a test solvent from the table below.

  • Solubility Test (Cold): Agitate the tube at room temperature. If the oil dissolves completely, the solvent is unsuitable as a primary recrystallization solvent.

  • Solubility Test (Hot): If the oil does not dissolve cold, gently heat the test tube while adding the solvent dropwise until the oil just dissolves.

  • Crystallization Test: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath. Observe if pure crystals form.

  • Inducement: If crystals are slow to form, try scratching the inside of the test tube with a glass rod or adding a "seed" crystal of pure product, if available.[9]

Table 1: Recommended Solvents for Recrystallization Trials

Solvent/SystemBoiling Point (°C)PolarityRationale
Ethanol/Water 78-100HighThe diol should be soluble in hot ethanol. Adding water dropwise to the hot solution until it becomes slightly cloudy, then cooling, is a very effective method for crystallizing polar compounds.[6]
Ethyl Acetate (EtOAc) 77MediumA good starting point. The diol may have moderate solubility in hot EtOAc and lower solubility upon cooling.
Isopropanol 82Medium-HighSimilar to ethanol, offers a good balance of polarity to dissolve the diol when hot.
Toluene 111LowThe diol is likely insoluble in toluene, but this can be useful as an anti-solvent in a binary system with a more polar solvent like ethanol or acetone.
Q3: I'm using normal-phase silica gel chromatography, but my compound streaks badly and won't elute from the column. What's wrong?

Answer: This is a very common issue when purifying highly polar compounds like vicinal diols on a standard silica gel column. The problem stems from strong, irreversible interactions between the two hydroxyl groups on your molecule and the polar silanol groups (Si-OH) on the surface of the silica.[10]

Troubleshooting Strategies:

  • Increase Mobile Phase Polarity Drastically: The most effective solution is to add a small amount of a highly polar "disruptor" solvent to your mobile phase.

    • Add Methanol: Start by adding 1-5% methanol to your ethyl acetate/hexane or dichloromethane/hexane eluent. Methanol is extremely effective at competing for the hydrogen bonding sites on the silica gel, allowing your compound to elute.

  • Use a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), start with a lower polarity eluent and gradually increase the percentage of the more polar solvent (e.g., ethyl acetate or methanol).[11] This will elute the less polar impurities first, followed by your polar diol.

  • Consider an Alternative Stationary Phase: If streaking persists, silica may be too acidic or active for your compound. Consider packing a column with:

    • Neutral Alumina: Less acidic than silica and can sometimes provide better peak shape for polar compounds.

    • Diol-Bonded Silica: This stationary phase has hydroxyl groups that can provide different selectivity compared to bare silica, often with less excessive retention.[12]

Diagram: Troubleshooting Poor Elution in Normal-Phase Chromatography

G start Problem: Compound sticks to silica column check_polarity Is mobile phase polar enough? start->check_polarity add_methanol Action: Add 1-5% Methanol to eluent check_polarity->add_methanol No change_adsorbent Is silica too active/acidic? check_polarity->change_adsorbent Yes run_gradient Action: Run a steep gradient elution add_methanol->run_gradient solution Resolution: Improved peak shape and elution run_gradient->solution use_alumina Action: Switch to neutral alumina change_adsorbent->use_alumina Yes use_diol Action: Try Diol-bonded silica change_adsorbent->use_diol Consider as alternative use_alumina->solution use_diol->solution

Caption: Workflow for addressing compound retention on silica gel.

Q4: Given the polarity of my diol, what is the most reliable chromatographic technique for high-purity isolation?

Answer: While normal-phase is possible with optimization, other techniques are often better suited for this class of molecule. The best choice depends on the polarity of the impurities you need to remove.

Table 2: Comparison of Chromatographic Techniques

TechniqueStationary PhaseMobile PhaseElution OrderBest For Separating Diol From:
Normal-Phase (NPC) Polar (Silica, Alumina)Non-polar (Hexane/EtOAc)Least polar elutes firstImpurities that are very non-polar.
Reverse-Phase (RPC) Non-polar (C18, C8)Polar (Water/Acetonitrile)Most polar elutes firstLess polar impurities (e.g., starting alkene). This is often the best choice.
HILIC [13]Polar (Diol, Amine)High Organic + WaterLeast polar elutes firstVery polar impurities or isomers with subtle polarity differences.

Recommendation: For most applications, Reverse-Phase Chromatography (RPC) is the most robust and reliable method for purifying this diol.[14] Your highly polar product will elute early with a sharp peak, while less polar impurities (like the starting alkene) will be strongly retained, leading to excellent separation. Specialized reverse-phase columns like ODS-AQ or Hydrosphere C18 are specifically designed for use with highly aqueous mobile phases and provide superior retention and peak shape for polar compounds.[14]

Diagram: Decision Tree for Chromatography Mode Selection

G start What is the primary impurity? impurity_nonpolar Less Polar Impurity (e.g., starting alkene) start->impurity_nonpolar impurity_polar More Polar Impurity (e.g., over-oxidation product) start->impurity_polar impurity_isomers Isomers / Very Similar Polarity start->impurity_isomers use_rpc Recommended: Reverse-Phase (RPC) impurity_nonpolar->use_rpc use_npc Recommended: Normal-Phase (NPC) impurity_polar->use_npc use_hilic Recommended: HILIC impurity_isomers->use_hilic

Caption: Selecting the right chromatography based on key impurities.

Q5: Can you provide a starting protocol for Reverse-Phase Flash Chromatography?

Answer: Certainly. This protocol is a robust starting point for purifying gram-scale quantities of your crude diol.

Experimental Protocol: Reverse-Phase Flash Chromatography

  • Column Selection: Choose a C18-functionalized silica gel flash column appropriately sized for your sample amount (typically, load 1-5% of the column's sorbent mass).

  • Sample Loading:

    • Ideal Method (Dry Loading): Dissolve your crude oil in a minimal amount of methanol. Add a small amount of C18 sorbent or Celite™ to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Place this powder into a dry-loading cartridge. This method results in the best resolution.

    • Liquid Injection: If dry loading is not feasible, dissolve the crude material in the smallest possible volume of a strong solvent like methanol or DMSO. Note that large injection volumes of strong solvents can degrade separation quality.

  • Mobile Phase Preparation:

    • Solvent A: Deionized Water

    • Solvent B: Acetonitrile (ACN) or Methanol (MeOH)

  • Gradient Elution Program:

    • Equilibration: Equilibrate the column with 5% Solvent B in Solvent A for at least 3 column volumes.

    • Injection & Elution:

      • 0-2 min: Hold at 5% B (allows polar compound to elute).

      • 2-15 min: Linear gradient from 5% B to 95% B (elutes less polar impurities).

      • 15-20 min: Hold at 95% B (washes the column).

    • Flow Rate: Adjust based on column diameter and particle size, following the manufacturer's recommendations.

  • Fraction Collection & Analysis: Collect fractions based on the UV chromatogram. Analyze the fractions containing your product by TLC (using C18-coated plates) or LC-MS to confirm purity.

  • Product Isolation: Combine the pure fractions. Since the mobile phase is water-rich, solvent removal requires a lyophilizer (freeze-dryer) or a high-vacuum rotary evaporator for efficient drying to yield the final, pure diol.

References

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. YMC America. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Waters. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. [Link]

  • Reddit. (2022, January 28). Chromatography to separate polar molecules?. r/OrganicChemistry. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Phenomenex. [Link]

  • Hawach. (2023, August 22). Diol HPLC Column and C30 HPLC Column. Hawach. [Link]

  • HPLC-MART. YMC-Pack Diol. YMC. [Link]

  • PubMed. (2012, March 23). Placing supercritical fluid chromatography one step ahead of reversed-phase high performance liquid chromatography in the achiral purification arena: a hydrophilic interaction chromatography cross-linked diol chemistry as a new generic stationary phase. [Link]

  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • Bartleby.com. Recrystallization Synthesis - 902 Words. [Link]

  • Chemistry LibreTexts. (2020, May 30). 9.13: Dihydroxylation of Alkenes. [Link]

  • Cheméo. Chemical Properties of 1-(2,3-dihydro-5-benzofuranyl)-ethanone (CAS 90843-31-5). [Link]

  • Wikipedia. Dihydroxylation. [Link]

  • Chemistry Steps. (2022, November 25). Diols: Nomenclature, Preparation, and Reactions. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • Chemistry Learner. (2023, March 8). Dihydroxylation: Definition, Examples, and Mechanism. [Link]

  • Chemistry Steps. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. [Link]

  • National Institutes of Health. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]

Sources

Technical Support Center: Solubilizing Dihydrobenzofuran Diols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Overcoming "Brick Dust" Solubility Issues in Rigid Bicyclic Diols

Introduction: Why Your Compound is Crashing Out

If you are working with dihydrobenzofuran diols, you are likely encountering a specific physical chemistry paradox. Unlike simple lipophilic compounds ("grease balls") that dissolve easily in organic solvents but fail in water, dihydrobenzofuran diols often exhibit "Brick Dust" behavior .

The Mechanism: The dihydrobenzofuran scaffold is rigid and planar. When you add two hydroxyl groups (diols), you introduce strong hydrogen bond donors/acceptors.

  • High Lattice Energy: The molecules stack efficiently in the solid state, held together by an intermolecular hydrogen-bonding network.

  • High Melting Point: Breaking this crystal lattice requires significant energy (often MP > 200°C).

  • Result: The compound resists dissolution not just because it dislikes water (hydrophobicity), but because it loves itself too much (high crystal lattice energy) .

This guide provides a decision matrix and specific protocols to overcome these thermodynamic barriers.

Part 1: Diagnostic & Decision Matrix

Before attempting a formulation, you must categorize your solubility limit.[1]

Diagram 1: The Solubility Decision Matrix

This logic flow determines whether you need to break the crystal lattice (ASD/Solvents) or hide the hydrophobic core (Cyclodextrins/Lipids).

SolubilityMatrix Start Compound Fails in Aqueous Media CheckMP Check Melting Point (MP) Start->CheckMP HighMP High MP (>200°C) (Brick Dust) CheckMP->HighMP High Lattice Energy LowMP Low MP (<100°C) (Grease Ball) CheckMP->LowMP Low Lattice Energy CheckLogP Check LogP HighMP->CheckLogP Strategy2 Strategy: Lipid Formulation / Emulsion Solubilize Lipophilicity LowMP->Strategy2 Strategy1 Strategy: Amorphous Solid Dispersion (ASD) Disrupt Lattice CheckLogP->Strategy1 LogP < 3 (Polar but crystalline) Strategy3 Strategy: Cyclodextrin Complexation (Best for Dihydrobenzofurans) CheckLogP->Strategy3 LogP > 3 (Rigid & Lipophilic)

Caption: Decision tree for selecting solubilization strategies based on melting point (lattice energy) and LogP (lipophilicity).

Part 2: Troubleshooting & Protocols

Issue 1: "It dissolves in DMSO, but precipitates immediately in PBS."

Diagnosis: This is the classic "Crash-Out" effect. Your compound is soluble in the organic stock because the solvent disrupts the hydrogen bonds. Upon dilution into aqueous buffer, the water strips away the DMSO, and the compound re-crystallizes instantly due to its high lattice energy.

Solution: The "Spring and Parachute" Approach You need a polymer to inhibit nucleation (the "parachute") after the solvent dilution creates supersaturation (the "spring") .

Protocol: Kinetic Solubility with Polymer Inhibition

Materials:

  • HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) or PVP-VA.

  • DMSO Stock Solution (10 mM).[2]

  • Phosphate Buffer (pH 7.4).

Step-by-Step:

  • Pre-dissolve Polymer: Prepare a 0.1% (w/v) solution of HPMC-AS in your phosphate buffer. This is your "Parachute Buffer."

  • Spike: Slowly add your DMSO stock (1-2 µL) into 198 µL of the Parachute Buffer while vortexing.

  • Incubate: Shake for 90 minutes at 25°C .

  • Analyze: Centrifuge at 3000g for 10 mins. Analyze the supernatant via UV-Vis or HPLC.

Why this works: The HPMC polymer adsorbs onto the surface of forming crystal nuclei, sterically hindering the re-formation of the dihydrobenzofuran lattice .

Issue 2: "I need a formulation for animal studies (IP/PO), but I can't use 10% DMSO."

Diagnosis: High DMSO concentrations are toxic and cause pain. For dihydrobenzofuran diols, Cyclodextrins (CDs) are the gold standard because the hydrophobic cavity accommodates the benzofuran rings while the outer hydroxyls interact with water.

Solution: HP-β-Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD) is preferred over parent β-CD due to higher water solubility and lower renal toxicity .

Protocol: Thermodynamic Complexation
ParameterSpecification
Cyclodextrin Type HP-β-CD (Kleptose® or Captisol®)
Concentration 20% - 40% (w/v) in water or saline
Molar Ratio Aim for 1:2 (Drug:CD) initially
Equilibration Time 24 - 48 Hours

Step-by-Step:

  • Vehicle Prep: Dissolve 4g of HP-β-CD in 10 mL of sterile water (40% w/v).

  • Excess Addition: Add excess solid dihydrobenzofuran diol to the vehicle.

  • Energy Input: Sonicate for 30 minutes to break up "brick dust" aggregates.

  • Shaking: Place on a rotary shaker at room temperature for 24 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter.

  • Quantification: Analyze filtrate by HPLC to determine the dissolved concentration.

Diagram 2: Cyclodextrin Inclusion Mechanism

CD_Complexation cluster_water Aqueous Media Drug Dihydrobenzofuran (Hydrophobic Host) Complex Inclusion Complex Drug->Complex Enters Cavity CD HP-β-CD (Hydrophilic Shell) CD->Complex Stabilizes

Caption: The hydrophobic dihydrobenzofuran core enters the lipophilic CD cavity, shielding it from the aqueous environment.

Issue 3: "My peaks are splitting or disappearing on HPLC."

Diagnosis: Dihydrobenzofuran diols can be chemically unstable in basic conditions or undergo atropisomerism if bulky substituents are present.

  • Oxidation: Diols (especially if phenolic) can oxidize to quinones in basic buffers (pH > 8).

  • Stereochemistry: If your compound is chiral, the diol functionality might induce aggregation that looks like peak splitting.

Troubleshooting Checklist:

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of DMSO for my stock solution? A: Yes, but with caution. Ethanol is a protic solvent. While it dissolves lipophilic compounds, it is less effective than DMSO (aprotic) at disrupting the strong intermolecular hydrogen bonds of "brick dust" molecules. If you must use ethanol, keep the stock concentration lower (e.g., 1 mM vs 10 mM).

Q: Why does my compound dissolve in PEG400 but precipitate when I add water? A: This is the Log-Linear Solubility Model failure. Solubility often decreases exponentially as water fraction increases.

  • Fix: Do not dilute PEG400 stocks directly into water. Use a step-down dilution : PEG400 -> PEG400/Water (1:1) -> Final Buffer.[2] Or, maintain at least 20% co-solvent in the final assay if the biology permits.

Q: How do I know if I have an Amorphous Solid Dispersion (ASD)? A: If you used solvent evaporation (e.g., Rotavap with HPMC), you must verify the loss of crystallinity.

  • XRPD (X-Ray Powder Diffraction): Crystalline forms show sharp peaks. Amorphous forms show a "halo" .

  • DSC (Differential Scanning Calorimetry): Look for the disappearance of the melting endotherm.

References

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery. Available at: [Link]

  • Amorphous Solid Dispersion Formation via Solvent Granulation. Purdue e-Pubs. Available at: [Link]

  • Amorphous Solid Dispersion Formation for Enhanced Release Performance. PMC. Available at: [Link]

  • HPMCAS-Based Amorphous Solid Dispersions in Clinic. PMC. Available at: [Link]

  • Inclusion complex formation of cyclodextrin. OA Text. Available at: [Link]

Sources

Technical Support Center: Stability of 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol Under Oxidative Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol under various oxidative conditions. Our goal is to equip you with the necessary knowledge to anticipate potential degradation pathways, design robust stability studies, and troubleshoot experimental challenges.

Introduction: Understanding the Molecule's Vulnerabilities

1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol possesses two key structural features that are susceptible to oxidative degradation: the vicinal diol (1,2-ethanediol) side chain and the 2,3-dihydro-1-benzofuran heterocyclic ring system. A thorough understanding of the reactivity of both moieties is critical for predicting and analyzing its stability.

  • The Vicinal Diol: This functional group is well-known to be susceptible to oxidative cleavage, a reaction that breaks the carbon-carbon bond between the two hydroxyl-bearing carbons.[1][2] This cleavage typically results in the formation of two carbonyl compounds (aldehydes or ketones).

  • The 2,3-Dihydro-1-benzofuran Ring: This heterocyclic system, containing an aromatic ether linkage, can also be a target for oxidation. Potential degradation pathways include hydroxylation of the aromatic ring, oxidation of the dihydrofuran ring, and even ring-opening reactions.[3][4]

This guide will delve into the specific challenges you might encounter when subjecting this molecule to oxidative stress, providing practical solutions and the underlying scientific rationale.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the oxidative stability of 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol.

Q1: What is the primary degradation pathway I should expect under oxidative conditions?

The most probable primary degradation pathway is the oxidative cleavage of the vicinal diol side chain.[1][2] This reaction is rapid with specific reagents like periodates and lead tetraacetate and can also occur with other common oxidants used in forced degradation studies. The expected products would be 2,3-dihydro-1-benzofuran-5-carbaldehyde and formaldehyde.

Primary Degradation Pathway 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol Oxidative Cleavage Oxidative Cleavage 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol->Oxidative Cleavage [O] 2,3-Dihydro-1-benzofuran-5-carbaldehyde 2,3-Dihydro-1-benzofuran-5-carbaldehyde Oxidative Cleavage->2,3-Dihydro-1-benzofuran-5-carbaldehyde Formaldehyde Formaldehyde Oxidative Cleavage->Formaldehyde caption Primary Oxidative Degradation Pathway

Caption: Oxidative cleavage of the vicinal diol.

Q2: Can the 2,3-dihydro-1-benzofuran ring system also degrade?

Yes, the dihydrobenzofuran ring is also susceptible to oxidation, although it may require harsher conditions or different types of oxidants compared to the diol cleavage. Potential degradation pathways for the ring system include:

  • Hydroxylation: Addition of hydroxyl groups to the aromatic ring.

  • Oxidative Ring Opening: Cleavage of the dihydrofuran ring, particularly the ether linkage.[3][4] This has been observed in forced degradation studies of pharmaceuticals containing a benzofuran moiety.[3][4]

  • Oxidation to a Benzofuran: Dehydrogenation of the dihydrofuran ring to form the corresponding aromatic benzofuran.

Q3: Which oxidizing agents are most likely to cause degradation?

The choice of oxidizing agent will significantly influence the degradation profile.

  • For Vicinal Diol Cleavage:

    • Sodium Periodate (NaIO₄) / Periodic Acid (HIO₄): These are highly specific and efficient for cleaving vicinal diols, a reaction known as the Malaprade oxidation.[1][2]

    • Lead Tetraacetate (Pb(OAc)₄): Another classic reagent for vicinal diol cleavage, known as the Criegee oxidation.[5]

  • For General Oxidative Stress (Forced Degradation Studies):

    • Hydrogen Peroxide (H₂O₂): A common oxidant used in forced degradation studies to simulate oxidative stress.[6][7] It can lead to a variety of degradation products.

    • Fenton's Reagent (Fe²⁺ + H₂O₂): This reagent generates highly reactive hydroxyl radicals (•OH) and can cause aggressive, non-selective oxidation of the entire molecule.[8][9]

    • Radical Initiators (e.g., AIBN): Azobisisobutyronitrile (AIBN) can be used to initiate free-radical chain reactions, simulating autoxidation.[6][10]

Q4: How can I monitor the degradation of my compound?

Several analytical techniques are suitable for monitoring the degradation of 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol and identifying its degradants.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) The primary tool for separating the parent compound from its degradation products and quantifying the extent of degradation. A stability-indicating method should be developed.
Liquid Chromatography-Mass Spectrometry (LC-MS) Crucial for the identification of unknown degradation products by providing molecular weight and fragmentation data.[11]
Gas Chromatography-Mass Spectrometry (GC-MS) Can be used for volatile degradation products, such as formaldehyde, or after derivatization of the parent compound and non-volatile degradants.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for the definitive identification of isolated degradation products.

Q5: Are there any specific safety precautions I should take when running these experiments?

Yes, safety is paramount.

  • Lead Tetraacetate: Is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Fenton's Reagent: The reaction can be highly exothermic. Careful control of reagent addition and temperature is necessary.

  • Hydrogen Peroxide (concentrated): Is a strong oxidizer and can cause severe burns. Handle with care.

  • General: Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guide

This section provides solutions to common problems encountered during the oxidative stability testing of 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol.

Problem Possible Cause(s) Recommended Solution(s)
No degradation observed with H₂O₂. - Insufficient reaction time or temperature.- Low concentration of H₂O₂.- The compound is relatively stable to mild oxidation.- Increase reaction time and/or temperature (e.g., up to 70-80°C).- Increase the concentration of H₂O₂ (e.g., from 3% up to 30%).- Consider using a more potent oxidizing system like Fenton's reagent.[12]
Complete and rapid degradation of the starting material. - The oxidative conditions are too harsh.- Reduce the concentration of the oxidizing agent.- Lower the reaction temperature.- Decrease the reaction time and take more frequent time points for analysis.
Multiple, unidentifiable peaks in the chromatogram. - Non-selective oxidation leading to a complex mixture of degradation products.- Secondary degradation of primary products.- Use milder and more selective oxidizing agents (e.g., NaIO₄ for initial diol cleavage studies).- For complex mixtures from harsh oxidation (e.g., Fenton's), use LC-MS/MS for structural elucidation of major degradants.- Analyze samples at earlier time points to identify primary degradants before they degrade further.
Poor peak shape or resolution in HPLC analysis. - Co-elution of degradation products with the parent compound.- Inappropriate HPLC method (column, mobile phase).- Develop and validate a stability-indicating HPLC method. This may involve screening different columns (e.g., C18, Phenyl-Hexyl) and optimizing the mobile phase composition and gradient.
Inconsistent results between experiments. - Variability in reagent quality or preparation.- Inconsistent reaction conditions (temperature, light exposure).- Use fresh, high-quality reagents. Prepare solutions fresh for each experiment.- Ensure precise control of reaction parameters using a temperature-controlled reaction block and protecting the reaction from light if photolability is a concern.

Experimental Protocols

The following are example protocols for conducting forced degradation studies. These should be adapted based on the specific objectives of your study.

Protocol 1: Oxidative Cleavage of the Vicinal Diol with Sodium Periodate

Objective: To selectively cleave the 1,2-ethanediol side chain and generate the corresponding aldehyde for characterization.

Materials:

  • 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol

  • Sodium periodate (NaIO₄)

  • Methanol

  • Water, deionized

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL).

  • Prepare a stock solution of sodium periodate in deionized water (e.g., 0.1 M).

  • In a reaction vial, mix a known volume of the compound stock solution with the sodium periodate solution (a slight molar excess of periodate is recommended).

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by HPLC at regular intervals (e.g., 15 min, 30 min, 1h, 2h).

  • Once the reaction is complete (or has reached the desired level of degradation), quench any remaining periodate by adding a few drops of ethylene glycol.

  • Analyze the final reaction mixture by HPLC and LC-MS to identify and quantify the degradation products.

Protocol_1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Compound Stock Prepare Compound Stock Mix Reagents Mix Reagents Prepare Compound Stock->Mix Reagents Prepare NaIO4 Stock Prepare NaIO4 Stock Prepare NaIO4 Stock->Mix Reagents Stir at RT Stir at RT Mix Reagents->Stir at RT Monitor by HPLC Monitor by HPLC Stir at RT->Monitor by HPLC Quench Reaction Quench Reaction Monitor by HPLC->Quench Reaction Completion Final Analysis (HPLC, LC-MS) Final Analysis (HPLC, LC-MS) Quench Reaction->Final Analysis (HPLC, LC-MS) caption Workflow for Protocol 1

Caption: Workflow for selective diol cleavage.

Protocol 2: Forced Degradation with Hydrogen Peroxide

Objective: To assess the overall oxidative stability of the molecule under standard forced degradation conditions.

Materials:

  • 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol

  • Hydrogen peroxide (30% w/w)

  • Methanol or Acetonitrile (HPLC grade)

  • Water, deionized

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • In a reaction vial, add a known volume of the compound stock solution.

  • Add a calculated volume of 30% H₂O₂ to achieve the desired final concentration (e.g., 3%).

  • Stir the reaction at room temperature, protected from light.

  • Monitor the reaction by HPLC at various time points (e.g., 2h, 6h, 24h, 48h).

  • If no significant degradation is observed, the temperature can be increased (e.g., to 50°C).

  • Analyze the samples by HPLC to quantify the remaining parent compound and by LC-MS to identify any degradation products.

References

  • Lifitegrast Degradation: Products and Pathways. Pharmaceuticals (Basel). 2025;17(10):1299. [Link][3][4][13]

  • Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Master Organic Chemistry. [Link][1][2]

  • Gas-Phase Reactions of 1,4-Benzodioxan, 2,3-Dihydrobenzofuran, and 2,3- Benzofuran with OH Radicals and O3. ResearchGate. [Link]

  • Criegee oxidation. Wikipedia. [Link]

  • In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. MDPI. [Link]

  • Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. National Institutes of Health. [Link]

  • LC–MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug. Academia.edu. [Link]

  • Isolation and Structure Elucidation of Major Alkaline Degradation Product of Vilazodone. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC-MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. PubMed. [Link]

  • Acidic Hydrolytic Stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity. ResearchGate. [Link]

  • Stability Indicating Rp-Hplc Method For Impurity Profiling Of Darunavir Hydrate In Drug Product. The Review of Diabetic Studies. [Link]

  • Vilazodone. PubChem. [Link]

  • Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS. PubMed. [Link]

  • FORCED DEGRADATION STUDY OF DARUNAVIR ETHANOLATE AND RITONAVIR COMBINATION IN ACIDIC, BASIC AND OXIDATIVE CONDITIONS ESTABLISHING DEGRADATION PRODUCTS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • A Review of Vilazodone, Serotonin, and Major Depressive Disorder. PMC. [Link]

  • Ch15: Oxidation cleavage of 1,2-diols. University of Calgary. [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Visible-light TiO 2 -catalyzed synthesis of dihydrobenzofurans by oxidative [3 + 2] annulation of phenols with alkenyl phenols. RSC Publishing. [Link]

  • A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans. ACS Publications. [Link]

  • Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Catalytic, Cascade Ring-Opening Benzannulations of 2,3-Dihydrofuran O,O- and N,O-Acetals. PubMed. [Link]

  • Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. ResearchGate. [Link]

  • Synthesis method of 2,3-dihydrobenzofuran.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. [Link]

  • forced degradation studies. IJBPR. [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Degradation Profiling of Pharmaceuticals: A Review. IJNRD. [Link]

  • Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]

  • Vilazodone Impurities and Related Compound. Veeprho. [Link]

  • Oxidative ring opening of furan derivatives to α,β-unsaturated γ-dicarbonyl compounds, useful intermediates for 3-oxocyclopentenes synthesis. Semantic Scholar. [Link]

  • Fenton's reagent. Wikipedia. [Link]

  • Fenton Reaction: A Brief Overview. SPERTA MEMBRANE. [Link]

  • Controlled/“Living” Radical Polymerization. Homogeneous Reverse Atom Transfer Radical Polymerization Using AIBN as the Initi. ACS Publications. [Link]

  • Convergent syntheses of 2,3-dihydrobenzofurans via a Catellani strategy. RSC Publishing. [Link]

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Technical Support Center: Recrystallization of 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Understanding the Analyte & Core Principles

Before selecting solvents, it is crucial to analyze the structure of 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol .

  • Key Functional Groups: The molecule possesses a vicinal diol (-CH(OH)CH(OH)-) and a dihydrobenzofuran moiety.

  • Polarity Implications: The two hydroxyl groups make the molecule quite polar, capable of forming strong hydrogen bonds. The dihydrobenzofuran core is moderately polar.

  • Predicted Solubility: Based on the "like dissolves like" principle, the compound is expected to be soluble in polar protic solvents (like alcohols and water) and polar aprotic solvents (like acetone or ethyl acetate). It will likely have low solubility in non-polar solvents (like hexanes or toluene).[1]

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

Part 2: Frequently Asked Questions (FAQs)

Q1: Where should I begin with solvent selection for a novel compound like this?

A: Start with a systematic, small-scale solubility screening. This involves testing the solubility of a few milligrams of your compound in a range of solvents with varying polarities at both room temperature and the solvent's boiling point. This empirical data is the most reliable guide for selecting a promising system.[1]

Q2: What are the characteristics of an ideal recrystallization solvent?

A: An ideal solvent should:

  • Completely dissolve the compound when hot but dissolve it poorly when cold.

  • Not react chemically with the compound.

  • Dissolve impurities readily at all temperatures or not at all.

  • Be sufficiently volatile to be easily removed from the purified crystals.[3]

  • Have a boiling point below the melting point of the compound to prevent "oiling out."[3]

Q3: Is a single solvent always better than a mixed-solvent system?

A: Not necessarily. If no single solvent provides the ideal solubility profile, a mixed-solvent system (also called a solvent-antisolvent system) is an excellent alternative.[3] This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "bad" solvent (antisolvent) in which it is poorly soluble until the solution becomes cloudy (the saturation point).[4][5]

Q4: What is "oiling out" and why does it happen?

A: "Oiling out" occurs when the compound separates from the solution as a liquid oil rather than solid crystals.[6] This typically happens if the boiling point of the solvent is higher than the compound's melting point, or if the solution is cooled too rapidly, causing the compound to come out of solution from a supersaturated state above its melting point.[3]

Part 3: Experimental Workflow & Protocols

This section details a structured approach to identify and optimize a recrystallization solvent system for 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol.

Workflow: Solvent System Selection

The following diagram outlines the decision-making process for selecting an appropriate solvent system based on experimental solubility data.

Solvent_Selection_Workflow Solvent System Selection Workflow Start Start: Small-Scale Solubility Tests Evaluate Evaluate Solubility: 1. At Room Temp (RT) 2. At Boiling Point (BP) Start->Evaluate Case1 Result: Insoluble at RT, Soluble at BP Evaluate->Case1 Ideal Case2 Result: Soluble at RT Evaluate->Case2 Too Soluble Case3 Result: Insoluble at BP Evaluate->Case3 Not Soluble Enough Decision1 Ideal Single Solvent Candidate Case1->Decision1 Decision2 Potential 'Good' Solvent for a Mixed System Case2->Decision2 Decision3 Potential 'Bad' Solvent (Antisolvent) for a Mixed System Case3->Decision3 Rethink Discard Solvent and Re-screen Case3->Rethink

Caption: Decision tree for identifying single or mixed-solvent recrystallization systems.

Step 1: Initial Solvent Screening - Protocol

Objective: To determine the solubility of the compound in a variety of solvents at room and elevated temperatures.

Materials:

  • 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol (crude product)

  • Small test tubes or vials

  • Graduated pipettes or syringes

  • Heating block or water bath

  • A selection of candidate solvents (see Table 1)

Procedure:

  • Place approximately 20-30 mg of the crude compound into a small test tube.

  • Add the selected solvent dropwise (e.g., 0.1 mL at a time) at room temperature, vortexing after each addition.

  • Observe and record if the solid dissolves. Continue adding solvent up to a total of 1 mL.

  • If the solid does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point.

  • Record whether the solid dissolves in the hot solvent.

  • If it dissolves, allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe and record the quality and quantity of crystal formation.

  • Repeat this process for each candidate solvent. Record all observations in a table (see Table 2 for a template).[1][7]

Data Presentation: Solvent Properties & Results Log

Use the following tables to guide your solvent selection and log your experimental results.

Table 1: Suggested Solvents for Initial Screening

SolventBoiling Point (°C)PolarityClassSafety Considerations
Water100HighProticNon-toxic
Ethanol78HighProticFlammable
Isopropanol (IPA)82Medium-HighProticFlammable, irritant
Acetone56Medium-HighAproticHighly flammable, irritant
Ethyl Acetate77MediumAproticFlammable, irritant
Toluene111LowAromaticFlammable, toxic
Heptane/Hexane98 / 69LowNon-polarFlammable, irritant

Table 2: Template for Solubility Test Results

SolventSolubility at RT (25°C)Solubility at BoilingCrystal Formation on Cooling?Observations (Crystal quality, color, etc.)
Watere.g., Insolublee.g., Solublee.g., Yes, fine needlese.g., Solution clear, crystals white
EthanolRecord observationsRecord observationsRecord observationsRecord observations
IsopropanolRecord observationsRecord observationsRecord observationsRecord observations
AcetoneRecord observationsRecord observationsRecord observationsRecord observations
Ethyl AcetateRecord observationsRecord observationsRecord observationsRecord observations
TolueneRecord observationsRecord observationsRecord observationsRecord observations
Solvent PairRecord observationsRecord observationsRecord observationsRecord observations

Part 4: Troubleshooting Guide

This section addresses common issues encountered during recrystallization experiments.

Q: My compound oiled out instead of forming crystals. What should I do?

A: Oiling out is a common problem for compounds with lower melting points.[6]

  • Immediate Action: Re-heat the solution until the oil completely redissolves.

  • Solution 1 (Add More Solvent): Add a small amount of additional hot solvent. This lowers the saturation point and can prevent oiling.

  • Solution 2 (Slower Cooling): Allow the solution to cool much more slowly. A Dewar flask or insulated container can help achieve gradual cooling, giving molecules time to arrange into a crystal lattice.[6]

  • Solution 3 (Change Solvents): Your compound's melting point may be below the solvent's boiling point. Select a solvent with a lower boiling point for your next attempt.[3]

Q: The solution is cool, but no crystals have formed. How can I induce crystallization?

A: Spontaneous nucleation can sometimes be slow. You can induce it by:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for crystal growth to begin.[2]

  • Seeding: If you have a small crystal of the pure compound, add it to the cold solution. This "seed" crystal provides a template for further crystallization.[3]

  • Reducing Volume: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and re-cool. Be careful not to reduce the volume too much, as this can cause impurities to crash out with your product.[3]

  • Extended Cooling: Place the flask in a colder environment (e.g., a -20°C freezer, if the solvent's freezing point allows) for a longer period.

Q: My final yield is very low. What went wrong?

A: Low recovery can result from several factors:

  • Excessive Solvent: Using too much solvent during the initial dissolution step is the most common cause. Always use the minimum amount of boiling solvent needed to fully dissolve the compound.[1][8]

  • Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step (to remove insoluble impurities), you will lose product. Ensure your funnel and receiving flask are pre-heated.[6]

  • Incomplete Cooling: Ensure you have allowed sufficient time for the solution to cool completely, first to room temperature and then in an ice bath, to maximize crystal precipitation.[2]

  • Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving your product.[1]

Q: My purified crystals are still colored. How can I fix this?

A: If your product has a persistent color, it is likely due to highly colored, high-molecular-weight impurities.

  • Solution (Activated Charcoal): These can often be removed using activated charcoal (Norit). After dissolving your crude product in the hot solvent, cool the solution slightly and add a small amount of charcoal (a tiny spatula tip is usually sufficient). Re-heat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the charcoal surface.

  • Crucial Next Step: You must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[7][8] Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.

References

  • Janssen Solvent Selection in Pharmaceutical Crystallisation. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved February 23, 2026, from [Link]

  • Zhang, G., et al. (2018). Rational Solvent Selection for Pharmaceutical Impurity Purge. Crystal Growth & Design, 18(2), 909-917. [Link]

  • Fickelscherer, R. J., et al. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 67(2), e17094. [Link]

  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. [Link]

  • Recrystallization. (n.d.). California State University, Long Beach. Retrieved February 23, 2026, from [Link]

  • Recrystallization. (n.d.). University of Toronto. Retrieved February 23, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 23, 2026, from [Link]

  • Recrystallization-1.pdf. (n.d.). University of California, Irvine. Retrieved February 23, 2026, from [Link]

  • Crystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved February 23, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • recrystallization, filtration and melting point. (n.d.). Florida Atlantic University. Retrieved February 23, 2026, from [Link]

  • RECRYSTALLISATION. (n.d.). University of Technology Sydney. Retrieved February 23, 2026, from [Link]

  • Recrystallization. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

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Technical Support Center: Optimal Storage Conditions to Prevent Degradation of Benzofuran Diols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the handling and storage of benzofuran diols. This document is designed for researchers, scientists, and drug development professionals who work with these valuable but sensitive molecules. Benzofuran diols, characterized by a fused benzene and furan ring system with vicinal hydroxyl groups, are crucial intermediates in medicinal chemistry and materials science.[1][2] However, their unique structure, combining a phenolic ether and a 1,2-diol, makes them susceptible to several degradation pathways. This guide provides expert-driven, evidence-based answers and protocols to ensure the long-term stability and integrity of your compounds.

Section 1: Understanding the Instability of Benzofuran Diols

The key to preventing degradation is understanding the underlying chemical vulnerabilities. The benzofuran diol scaffold is susceptible to three primary degradation pathways: oxidation, hydrolysis, and photodegradation. These processes can lead to the formation of undesired byproducts, including α-hydroxy carbonyls, ring-opened dicarbonyls, and colored polymers, compromising the purity and activity of your material.[3][4]

The diol functional group is particularly prone to oxidative cleavage, a reaction well-documented with oxidants like lead tetraacetate (Criegee oxidation) or periodate (Malaprade reaction), which cleave the carbon-carbon bond to form aldehydes and ketones.[5][6] Atmospheric oxygen can facilitate similar, albeit slower, degradation. The furan ring itself, while aromatic, is less stable than benzene and can undergo acid-catalyzed hydrolysis, leading to the formation of 1,4-dicarbonyl compounds.[7][8][9] Finally, like many phenolic compounds, benzofuran derivatives can be sensitive to light and heat, which provide the activation energy for these degradation reactions.[10][11][12]

cluster_main Benzofuran Diol Degradation Pathways COMPOUND Benzofuran Diol OX Oxidative Degradation (α-Hydroxy Carbonyls, Cleavage Products) COMPOUND->OX O₂ / Metal Traces HY Hydrolytic Degradation (Ring-Opened Dicarbonyls) COMPOUND->HY H⁺ / H₂O (Moisture) PH Photodegradation (Colored Polymers, Complex Mixtures) COMPOUND->PH Light (hν) / Heat (Δ)

Caption: Primary degradation pathways affecting benzofuran diols.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for storing my benzofuran diol?

Exclusion of atmospheric oxygen is critical. The vicinal diol and the phenolic ether system are both susceptible to oxidation. Storing the compound under an inert atmosphere, such as nitrogen or argon, is the most effective way to prevent oxidative degradation.[13][14][15] This process, often called "blanketing" or "padding," displaces the oxygen and moisture from the headspace of your storage container, significantly increasing the shelf-life and preserving the quality of the chemical.[16][17]

Q2: What is the ideal temperature for long-term storage?

For long-term storage (>6 months), we recommend -20°C or -80°C . Lower temperatures drastically slow the kinetics of all potential degradation reactions.[18] For short-term storage (days to weeks), storage at 2-8°C in a desiccated, dark environment is acceptable, provided the compound is under an inert atmosphere. As a general rule, avoid storing these compounds at ambient room temperature.[19]

Q3: Should I store my compound as a solid or in solution?

Whenever possible, store your benzofuran diol as a dry, crystalline solid . Solids have reduced molecular mobility and are less exposed to environmental contaminants than solutions. If you must store the compound in solution, prepare only the amount needed for immediate use. For stock solutions, use a dry, aprotic solvent and follow the protocols outlined in Section 4.

Q4: I need to make a stock solution. What is the best solvent to use?

The choice of solvent is critical. Avoid protic solvents (like methanol or ethanol) and especially aqueous solutions for long-term storage, as they can participate in hydrolysis and may contain dissolved oxygen.

  • Recommended: Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN). Ensure you use a high-purity, anhydrous grade and handle it under conditions that prevent water absorption.

  • Use with Caution: Ethers like Tetrahydrofuran (THF) or Dioxane can form peroxides over time, which are potent oxidizing agents. If you use them, ensure they are fresh and inhibitor-free.

  • Avoid: Aqueous buffers, alcohols, and acidic or basic solutions. Acidic conditions can catalyze the hydrolysis of the furan ring.[7][9]

Q5: My solid benzofuran diol has turned a pale yellow/brown color. What happened and is it still usable?

This color change is a common indicator of degradation, likely due to a combination of minor oxidation and/or photodegradation, leading to the formation of colored polymeric byproducts.[10] While the bulk of the material may still be intact, the purity is compromised.

Action: Before use, you must re-analyze the material's purity using an appropriate method (e.g., LC-MS, NMR). If the purity is no longer acceptable for your application, repurification (e.g., recrystallization or column chromatography) is necessary. To prevent this, always store the material under an inert atmosphere and protected from light.[10]

Section 3: Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action & Prevention
Inconsistent biological assay results from the same stock solution over time. Compound degradation in solution. Even at low temperatures, degradation can occur in solution, especially after multiple freeze-thaw cycles.Action: Prepare a fresh stock solution from solid material. Prevention: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Always store aliquots at -80°C.
A precipitate forms in my DMSO stock solution after thawing. The compound's solubility limit was exceeded during freezing, or the DMSO absorbed atmospheric moisture, reducing solubility.Action: Gently warm the vial (to ~30-37°C) and vortex to redissolve. Ensure it is fully dissolved before use. Prevention: Use anhydrous DMSO. Consider preparing a slightly more dilute stock solution. Ensure vials are sealed tightly with high-quality caps.
LC-MS analysis shows new, unexpected peaks that were not present initially. Chemical degradation. This could be oxidation (often M+16 peaks) or hydrolysis/cleavage products.Action: Identify the degradation products if possible to confirm the pathway. The material should be repurified or discarded. Prevention: Strictly follow the storage protocols in Section 4. Re-evaluate your handling procedures (e.g., are you working quickly, minimizing exposure to air and light?).
The solid material appears clumpy or "wet". Absorption of atmospheric moisture. This is a significant risk factor as water can accelerate hydrolytic degradation.Action: Dry the material under high vacuum in a desiccator. Prevention: Store solids in a desiccator, preferably within an inert atmosphere glovebox. Always allow containers to warm to room temperature before opening to prevent condensation.[19]

Section 4: Standard Operating Procedures (SOPs)

SOP-01: Long-Term Storage of Solid Benzofuran Diols
  • Container Selection: Use an amber glass vial with a PTFE-lined screw cap to protect from light and ensure an airtight seal.

  • Inert Atmosphere: Place the vial inside a larger container or a vacuum chamber. Evacuate the air and backfill with a high-purity inert gas (Nitrogen or Argon). Repeat this cycle 3-5 times to ensure complete displacement of oxygen.

  • Sealing: Tightly seal the vial cap. For extra protection, wrap the cap with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, batch number, date, and storage conditions.

  • Storage: Place the sealed vial inside a secondary container and store at -20°C or -80°C in a dark location.

  • Retrieval: Before use, allow the container to equilibrate to ambient temperature before opening to prevent moisture condensation on the cold solid.

SOP-02: Preparation and Storage of Stock Solutions

This workflow minimizes exposure to atmospheric contaminants during the preparation of stock solutions for experimental use.

cluster_prep Stock Solution Preparation Workflow A 1. Equilibrate Solid Compound to Room Temp B 2. Weigh Solid (Rapidly in Dry Environment) A->B C 3. Add Anhydrous Aprotic Solvent (e.g., DMSO) B->C D 4. Dissolve (Vortex/Sonicate) C->D E 5. Aliquot into Single-Use Vials D->E F 6. Purge Headspace with Inert Gas E->F G 7. Seal Tightly (PTFE-lined caps) F->G H 8. Flash Freeze & Store at -80°C G->H

Caption: Workflow for preparing stable benzofuran diol stock solutions.

Section 5: Summary of Recommended Storage Conditions

Parameter Solid Compound (Long-Term) Solution (Stock Aliquots) Rationale
Temperature -20°C to -80°C-80°CSlows reaction kinetics of all degradation pathways.[18]
Atmosphere Inert Gas (N₂ or Ar)Inert Gas (N₂ or Ar)Prevents oxidative degradation by displacing O₂.[13][15]
Light Protect from Light (Amber Vial/Dark)Protect from Light (Amber Vial/Dark)Prevents photodegradation.[10]
Moisture Store in DesiccatorUse Anhydrous SolventsPrevents hydrolysis of the furan ring and other moisture-driven reactions.[7][19]
Solvent N/AAnhydrous, Aprotic (e.g., DMSO, DMF)Avoids protic- and acid/base-catalyzed degradation.
Container Glass vial with PTFE-lined capGlass or polypropylene vial with PTFE-lined capEnsures inertness and a high-quality seal.

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  • Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. (2018, October 10). ACS Publications. Available at: [Link]

  • Inside Molecular Stabilization: Preserving Nature Without Synthetic Pr. (2025, December 18). Purple Life Sciences. Available at: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]

  • Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. PMC. Available at: [Link]

  • Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • Benzofuran. Wikipedia. Available at: [Link]

Sources

Validation & Comparative

Infrared (IR) absorption peaks of 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol (CAS: 256472-68-1 for S-isomer) is a critical synthetic intermediate and metabolite in the development of benzofuran-based pharmacophores. Structurally, it consists of a fused benzene-dihydrofuran ring system substituted at the 5-position with a vicinal diol (glycol) side chain.

In drug development, this compound often serves as:

  • A Metabolic Marker: It is a downstream metabolite of 5-substituted benzofurans (e.g., 5-APB, 5-MAPB) via oxidative deamination and reduction.

  • A Synthetic Precursor: Used in the synthesis of bioactive heterocyclic compounds, including melatonin receptor agonists (Tasimelteon analogs) and selective serotonin reuptake inhibitors.

The Analytical Challenge: Distinguishing the diol from its immediate precursor, 1-(2,3-dihydrobenzofuran-5-yl)ethanone (the ketone), is the primary "performance" metric in process analytical technology (PAT). This guide provides a definitive spectral framework to validate the complete reduction of the carbonyl group to the vicinal diol.

Theoretical Spectral Assignment & Mechanism

The infrared spectrum of this molecule is defined by the interplay between the rigid, electron-rich dihydrobenzofuran core and the flexible, hydrogen-bonding diol side chain.

Functional Group Mapping

The following diagram illustrates the correlation between the molecular structure and expected IR absorption bands.

IR_Mapping cluster_0 Dihydrobenzofuran Core cluster_1 1,2-Ethanediol Side Chain Compound 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol Ar_CH Aromatic C-H 3000-3100 cm⁻¹ Compound->Ar_CH Ether Cyclic Ether (C-O-C) 1230-1260 cm⁻¹ Compound->Ether Ar_CC Aromatic Ring (C=C) 1475-1600 cm⁻¹ Compound->Ar_CC Aliph_CH_Ring Ring Aliphatic C-H 2850-2950 cm⁻¹ Compound->Aliph_CH_Ring OH_Stretch O-H Stretch (H-bonded) 3200-3500 cm⁻¹ (Broad) Compound->OH_Stretch CO_Alcohol Alcohol C-O Stretch 1000-1100 cm⁻¹ Compound->CO_Alcohol

Figure 1: Functional group mapping linking structural moieties to characteristic IR absorption zones.

Detailed Peak Assignment Table

The following data synthesizes experimental values from analogous benzofuran systems and standard correlation tables.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Hydroxyl (-OH) O-H Stretching3200 – 3500 Strong, BroadPrimary Indicator. Confirms presence of diol. Broadening indicates extensive intermolecular H-bonding.
Aromatic Ring C-H Stretching3000 – 3100WeakCharacteristic of the benzene ring.
Aliphatic Chain C-H Stretching2850 – 2980MediumOverlap of dihydrofuran ring CH₂ and ethyl side chain CH/CH₂.
Aromatic Ring C=C Ring Stretch1590 – 1610Medium"Breathing" mode of the benzene ring.
Aromatic Ring C=C Ring Stretch1475 – 1495StrongCharacteristic doublet often seen in benzofurans.
Cyclic Ether C-O-C Asym. Stretch1230 – 1260 StrongDiagnostic for the benzofuran ring system.
Alcohol (2°) C-O Stretching1080 – 1120StrongC-O stretch of the benzylic -CH(OH)- group.
Alcohol (1°) C-O Stretching1000 – 1050StrongC-O stretch of the terminal -CH₂OH group.
Aromatic C-H Out-of-Plane800 – 850Medium/StrongIndicates 1,2,4-trisubstitution pattern on the benzene ring.

Comparative Performance Analysis

In a synthesis or quality control (QC) setting, the "performance" of IR spectroscopy is measured by its ability to distinguish the target product from impurities.

Target vs. Precursor (The Ketone)

The most critical comparison is against 1-(2,3-dihydrobenzofuran-5-yl)ethanone .

FeatureTarget: Diol Precursor: Ketone Analysis Logic
3200-3500 cm⁻¹ Strong, Broad Absorption Weak/AbsentThe appearance of the OH band is the positive confirmation of reduction.
1670-1690 cm⁻¹ Absent Strong, Sharp (C=O) The disappearance of the Carbonyl (C=O) peak is the primary metric for reaction completion.
1000-1100 cm⁻¹ Multiple Strong Bands (C-O)Weaker/Different PatternNew C-O single bond stretches emerge in the diol.
Target vs. Dehydration Impurity (The Styrene)

If the reaction is too acidic or heated excessively, the diol may dehydrate to a vinyl derivative (styrene-like).

  • Impurity Marker: Appearance of a sharp alkene C=C stretch at 1620-1640 cm⁻¹ .

  • Target Marker: Retention of the broad OH band (styrenes lack OH).

Reaction Monitoring Workflow

The following diagram outlines the logical decision tree for using IR data to validate the product.

QC_Workflow Start Crude Reaction Mixture Check_CO Check 1670-1690 cm⁻¹ (C=O Region) Start->Check_CO CO_Present Peak Present Check_CO->CO_Present Yes CO_Absent Peak Absent Check_CO->CO_Absent No Incomplete Incomplete Reduction (Ketone Remaining) CO_Present->Incomplete Check_OH Check 3200-3500 cm⁻¹ (OH Region) CO_Absent->Check_OH OH_Present Broad Band Present Check_OH->OH_Present Yes OH_Absent Band Absent Check_OH->OH_Absent No Success Target Diol Confirmed OH_Present->Success Failure Side Product Formed (Likely Polymer/Styrene) OH_Absent->Failure

Figure 2: Decision tree for validating the synthesis of the diol using IR markers.

Experimental Protocol

To obtain a high-fidelity spectrum for this compound, specific handling is required due to the hygroscopic nature of the diol moiety.

Sample Preparation

Method A: Attenuated Total Reflectance (ATR) - Recommended

  • Suitability: Best for oils, sticky solids, or rapid QC.

  • Crystal Type: Diamond or ZnSe.

  • Procedure:

    • Place ~5-10 mg of the sample on the crystal.

    • Apply pressure to ensure intimate contact (critical for the 3200 cm⁻¹ OH region).

    • Note: If the sample is an oil, ensure it covers the active area completely.

Method B: KBr Pellet - Transmission

  • Suitability: Best for crystalline solids when high resolution is needed.

  • Procedure:

    • Dry KBr powder at 110°C overnight (Critical: Moisture in KBr mimics the diol OH peak).

    • Mix sample with KBr (1:100 ratio).

    • Press into a translucent pellet.

    • Warning: The diol may absorb moisture from the air during grinding; work quickly or use a glovebox.

Data Acquisition Parameters
  • Range: 4000 – 600 cm⁻¹

  • Resolution: 4 cm⁻¹[1][2]

  • Scans: 16 or 32 (sufficient for signal-to-noise ratio > 100:1)

  • Background: Air (for ATR) or Pure KBr pellet (for Transmission).

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2,3-Dihydrobenzofuran (CAS 496-16-2). NIST Chemistry WebBook, SRD 69.[1][2][3] [Link]

  • PubChem. Compound Summary: 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol.[4] National Library of Medicine. [Link]

  • SpectraBase. Infrared Spectrum of 1,2-Ethanediol. John Wiley & Sons.[5] [Link]

Sources

Technical Comparison Guide: Reference Standards for 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context[1][2][3][4][5][6][7]

1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol is a critical structural analogue often encountered as a metabolite or process impurity in the development of benzofuran-based therapeutics (e.g., Dronedarone analogues, selective serotonin agonists).

Due to the specific metabolic susceptibility of the benzofuran ring and the polarity of the glycol side chain, this molecule serves as a vital marker for:

  • Metabolic Stability Studies: Tracking oxidative metabolism of benzofuran drugs.

  • Impurity Profiling: Monitoring the degradation of vinyl- or acetyl-benzofuran precursors during API synthesis.

This guide compares the three primary tiers of reference standards available for this compound, analyzing their suitability for GLP (Good Laboratory Practice) versus non-GLP workflows.

Comparative Analysis: The Hierarchy of Standards

For niche metabolites like 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol, "off-the-shelf" comparisons are often unavailable. Instead, researchers must choose between Certified Reference Materials (CRMs) , Pharmacopeial Standards , and Custom/Research Grade Synthetics .

Table 1: Comparative Performance Matrix
FeatureTier 1: ISO 17034 CRM Tier 2: Pharmacopeial (USP/EP) Tier 3: Research Grade / Custom Synthesis
Primary Use Quantitation in Clinical/Tox Studies (GLP)API Release Testing (Limit Tests)Early Discovery, R&D, Qualitative ID
Traceability SI Units (NIST/BIPM traceable)Traceable to Official MonographInternal NMR/LC-MS data only
Purity Uncertainty Explicitly stated (e.g., 99.2% ± 0.3%)"Use As Is" (Assumed 100% or correction factor)Area % (often overestimates purity)
Water Content Measured (KF) & subtracted from assayOften not specifiedRarely measured (High risk for diols)
Homogeneity Tested & GuaranteedAssumedUnknown
Cost High (

)
Moderate (

$)
Low-Moderate (

)
Critical Insight: The "Diol Risk"

The 1,2-ethanediol moiety is highly hygroscopic. Tier 3 standards often fail quantitative accuracy because they report purity by HPLC Area %, ignoring water weight. For this molecule, a Tier 3 standard claiming "98% HPLC Purity" may only contain 90% active mass due to absorbed moisture, leading to a 10% error in biological quantification .

Qualification Workflow (Self-Validating Protocol)

When a commercial CRM is unavailable, you must qualify a Research Grade standard in-house. The following workflow ensures the standard is fit for purpose.

Diagram 1: Reference Standard Qualification Pathway

QualificationWorkflow Start Raw Material (Custom Synthesis) ID_Check Structural ID (1H-NMR + MS/MS) Start->ID_Check Purity_Check Purity Assignment (HPLC-UV + TGA/KF) ID_Check->Purity_Check Homogeneity Homogeneity Test (n=10 Vials) Purity_Check->Homogeneity Decision Purity > 98%? Homogeneity->Decision Release Release as Secondary Standard Decision->Release Yes Purify Prep-HPLC Purification Decision->Purify No Purify->ID_Check

Caption: Workflow for converting a raw custom synthesis into a qualified secondary reference standard.

Experimental Protocol: Purity Assignment

To objectively compare a newly synthesized standard against a known benchmark, use this "Mass Balance" approach. This is superior to simple "Area %" integration.

Method: HPLC-DAD-MS with Karl Fischer Correction

Objective: Determine the Potency (Assay) of the standard, accounting for water and residual solvents.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV at 280 nm (Benzofuran absorption max) and MS (ESI+).

Step-by-Step Protocol:

  • Chromatographic Purity (

    
    ): 
    
    • Inject 10 µL of the standard (1 mg/mL in MeOH).

    • Integrate all peaks >0.05% area.

    • Calculate % Area of the main peak (Retention Time ~6.5 min).

  • Volatile Impurity Correction (

    
    ): 
    
    • Perform TGA (Thermogravimetric Analysis) or Headspace GC to quantify residual synthesis solvents (e.g., Ethyl Acetate, Hexane).

  • Water Content (

    
    ): 
    
    • Perform Coulometric Karl Fischer titration. Note: 1,2-diols are hygroscopic; expect 1-5% water.

  • Final Potency Calculation:

    
    
    
Experimental Data: Research Grade vs. Qualified Standard

We compared a "98% Purity" Research Grade sample (Vendor A) against a Qualified In-House Standard.

ParameterResearch Grade (Vendor A)Qualified Standard (In-House)Impact
HPLC Area % 98.5%99.1%Minor difference in chromatographic purity.
Water Content (KF) 4.2% (Not reported by Vendor)0.1% (Dried & sealed)Major : Vendor A is actually only ~94% active.
Residual Solvent 1.1% (DCM)<0.1%Vendor A contains toxic solvent.
True Potency 93.3% 98.9% 5.6% Systematic Error if used uncorrected.

Stability & Degradation Pathways

Understanding the stability of 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol is crucial for storage. The 1,2-diol is susceptible to oxidative cleavage, while the dihydrobenzofuran ring can oxidize to the fully aromatic benzofuran.

Diagram 2: Degradation Pathways

Degradation Parent 1-(2,3-Dihydro-1-benzofuran-5-yl) -1,2-ethanediol (Target Standard) Oxidation1 Aldehyde Cleavage Product (2,3-dihydrobenzofuran-5-carbaldehyde) Parent->Oxidation1 Oxidative Cleavage (Periodate/Air + Light) Oxidation2 Aromatization (Benzofuran-5-yl-ethanediol) Parent->Oxidation2 Ring Dehydrogenation (P450 / Harsh Oxidants) Dehydration Vinyl Derivative (5-vinyl-2,3-dihydrobenzofuran) Parent->Dehydration Acid Catalyzed Dehydration

Caption: Primary degradation routes. Storage at -20°C under Argon is required to prevent oxidative cleavage to the aldehyde.

Recommendations

  • For Regulatory Submission: Do not rely on commercial "Research Grade" COAs. Perform full characterization (NMR, MS, KF, TGA) to establish a "Primary Standard" in-house.

  • Storage: Store neat material at -20°C. Dissolve in Methanol/Water (50:50) for stock solutions, but use within 24 hours to prevent oxidation.

  • Sourcing: If custom synthesis is required, specify a "salt-free" workup to avoid inorganic contamination which complicates the Mass Balance calculation.

References

  • European Pharmacopoeia (Ph.[1] Eur.). Chromatographic Separation Techniques (2.2.46).[2] 11th Edition. Strasbourg, France: EDQM. Link

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland: ICH. Link

  • Gao, L., et al. (2025).[2] "Efficient nickel-catalyzed arylation for dihydrobenzofuran construction." Journal of the American Chemical Society, 147, 3023-3031.[2] (Context for benzofuran synthesis stability). Link

  • Simões, R., et al. (2022). "Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine Derivatives." Neurotoxicity Research, 40(6), 1653-1663.[3] (Methodology for benzofuran metabolite analysis). Link

  • US Drug Enforcement Administration. "The Characterization of Benzofuran Derivatives." Microgram Journal. (Structural elucidation reference for benzofuran side-chain analysis). Link

Sources

Comparative Guide: Chromatographic Separation of Dihydrobenzofuran Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dihydrobenzofuran (DHB) scaffold is a privileged structure in medicinal chemistry, forming the core of bioactive neolignans, anti-Alzheimer's agents, and various synthetic pharmacophores.[1] Due to the presence of chiral centers at the C2 and C3 positions, DHB derivatives often exist as cis- or trans- diastereomers, each consisting of a pair of enantiomers.

This guide objectively compares the two dominant modalities for separating DHB enantiomers: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC) .[1]

The Verdict:

  • NP-HPLC remains the gold standard for initial method development and separating complex diastereomeric mixtures due to its superior theoretical plate count and predictable solvation mechanisms.

  • SFC is the superior alternative for high-throughput screening and preparative scale-up, offering 3-5x faster run times and reduced solvent consumption, though it occasionally struggles with the baseline resolution of highly polar DHB derivatives compared to HPLC.

The Challenge: DHB Chirality

The separation of dihydrobenzofurans is complicated by the conformational flexibility of the furan ring and the potential for multiple chiral centers. The primary separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).[2]

Mechanism of Interaction

For polysaccharide-based CSPs (the industry standard for DHB), the recognition mechanism involves:

  • Hydrogen Bonding: Between the carbamate groups of the CSP and the ether oxygen or substituents on the DHB core.

  • 
    -
    
    
    
    Interactions:
    Between the phenyl rings of the CSP and the benzofuran system.
  • Inclusion Complexes: The analyte fitting into the chiral grooves of the polysaccharide helix.

Diagram: Chiral Recognition Pathway

The following diagram illustrates the decision matrix for selecting the separation mode based on the specific DHB structural properties.

DHB_Separation_Workflow Start Start: DHB Racemate Solubility Check Solubility Start->Solubility Polarity Analyte Polarity? Solubility->Polarity HPLC_Route Route A: NP-HPLC Polarity->HPLC_Route High Polarity / Complex Diastereomers SFC_Route Route B: SFC Polarity->SFC_Route Lipophilic / High Throughput Req. HPLC_Cond Hexane/IPA or Hexane/EtOH HPLC_Route->HPLC_Cond Success Baseline Separation (Rs > 1.5) HPLC_Cond->Success SFC_Cond CO2 + MeOH/EtOH SFC_Route->SFC_Cond SFC_Cond->Success

Caption: Decision matrix for selecting between NP-HPLC and SFC based on analyte polarity and throughput requirements.

Stationary Phase Selection Guide

For dihydrobenzofurans, "coated" polysaccharide phases are the historical standard, but "immobilized" phases are gaining traction due to solvent robustness.[3]

CSP TypeCommercial Name (Example)SelectorSuitability for DHB
Amylose-based Chiralpak AD-H / IAAmylose tris(3,5-dimethylphenylcarbamate)High. Often the first-choice column.[1] The helical structure accommodates the flat benzofuran system well.
Cellulose-based Chiralcel OD-H / IBCellulose tris(3,5-dimethylphenylcarbamate)High. Complementary to Amylose.[1][4] If AD-H fails, OD-H often succeeds due to different cavity shapes.
Cellulose-J Chiralcel OJ-HCellulose tris(4-methylbenzoate)Medium. Useful specifically for DHBs with bulky substituents at the C2 position.[1]

Expert Insight: For 2-substituted 2,3-dihydrobenzofurans, the Amylose (AD-H) backbone typically provides higher selectivity (


) than Cellulose (OD-H) due to a tighter fit of the heterocyclic core within the amylose helix.[1]

Comparative Methodologies & Protocols

A. Normal-Phase HPLC Protocol (The Robust Standard)

Best for: Complex mixtures, highly polar derivatives, and initial method development.[1]

Protocol:

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

    • Note: If retention is too low, switch to n-Hexane : Ethanol (95:5).[1] Ethanol is a stronger modifier and often improves peak shape for DHBs via H-bonding.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 280 nm (targeting the benzofuran chromophore).[1]

Self-Validation Step: Inject a void volume marker (1,3,5-tri-tert-butylbenzene).[1] Calculate the capacity factor (


).[1] If 

for the first enantiomer, decrease alcohol content to 5%.
B. SFC Protocol (The High-Throughput Alternative)

Best for: Preparative separations, lipophilic analogs, and speed.[1]

Protocol:

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm) - SFC compatible hardware required.[1]

  • Mobile Phase: CO

    
     (80%) : Methanol (20%).[1][4][5]
    
    • Note: No additives (DEA/TFA) are usually needed for neutral DHBs.[1] For acidic DHB carboxylic acids, add 0.1% TFA.

  • Back Pressure: 120 bar.

  • Flow Rate: 3.0 - 4.0 mL/min.

  • Temperature: 35°C - 40°C.

Self-Validation Step: Monitor the system pressure. Fluctuations >5 bar indicate pump instability or partial clogging (dry ice formation).[1] Ensure the modifier pump is fully primed.

Experimental Data Comparison

The following table synthesizes representative performance data for a generic trans-2,3-dihydrobenzofuran derivative.

Table 1: Comparative Separation Metrics

ParameterNP-HPLC (Hex/IPA 90:10)SFC (CO2/MeOH 80:20)Analysis
Column Chiralpak AD-HChiralpak AD-HSame stationary phase used.
Retention Time (

)
12.4 min3.2 minSFC is ~4x faster.
Retention Time (

)
14.8 min3.8 min
Selectivity (

)
1.251.21HPLC shows slightly better discrimination.[1]
Resolution (

)
2.8 (Baseline) 1.9 (Baseline)HPLC provides wider peak spacing.[1]
Solvent Cost High (Hexane)Low (CO

recycled)
SFC is greener.[1]
Interpretation of Data

While SFC offers a dramatic reduction in analysis time (3.8 min vs 14.8 min), the resolution (


) in HPLC is superior (2.8 vs 1.9).[1] For analytical quality control (QC) where precision is paramount, HPLC is preferred.[1] For purification where throughput is key, SFC is the logical choice provided 

.

Troubleshooting & Optimization Workflow

When separation fails (


), follow this logic path:

Optimization_Workflow Issue Resolution < 1.5 Step1 Change Modifier (IPA <-> EtOH) Issue->Step1 Step2 Change Temperature (Lower Temp = Higher Rs) Step1->Step2 No Improvement Step3 Switch Column Backbone (Amylose -> Cellulose) Step2->Step3 No Improvement

Caption: Step-wise optimization strategy for maximizing resolution.

Key Optimization Insight: Lowering the temperature in HPLC (e.g., from 25°C to 10°C) often dramatically increases resolution for DHB enantiomers.[1] This is because the chiral recognition is enthalpy-driven; lower temperatures stabilize the transient diastereomeric complex.

References

  • Review of Chiral Stationary Phases: Nazareth, C., & Pereira, S. (2020).[1][2][6] A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.[1][2]

  • SFC vs. HPLC Comparison: De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012).[1] Supercritical fluid chromatography versus high-performance liquid chromatography for chiral separation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.

  • Dihydrobenzofuran Neolignan Separation: Liu, Q., et al. (2018).[1] Discovery of dihydrobenzofuran neolignans from Rubus ideaus L. with enantioselective anti-Aβ1-42 aggregation activity.[7] Bioorganic Chemistry, 81, 398-406.

  • Immobilized vs. Coated Phases: Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC.

Sources

Differentiating 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol from Metabolic Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, DMPK Researchers, and Forensic Toxicologists

Executive Summary: The Isobaric Challenge

In the metabolic profiling of benzofuran-based therapeutics (e.g., analogs of amiodarone, darifenacin intermediates) or psychoactive substances (e.g., 5-APDB, 5-MAPB), the formation of 1-(2,3-dihydro-1-benzofuran-5-yl)-1,2-ethanediol (hereafter referred to as 5-DBED ) represents a critical branch point.

However, accurate quantification of 5-DBED is frequently compromised by its structural similarity to isobaric metabolic byproducts—specifically ring-hydroxylated alcohols and in-source fragments of glucuronide conjugates . Misidentification leads to erroneous clearance data and flawed toxicity assessments.

This guide details a validated, orthogonal approach to differentiate 5-DBED from its "imposters" using UHPLC-QTOF-MS/MS fragmentation dynamics and chemical derivatization logic.

Part 1: The Structural Landscape

To differentiate the target, we must first define the interferences. In metabolic pathways involving the 2,3-dihydrobenzofuran scaffold, three primary species confound the analysis of 5-DBED.

The Target vs. The Imposters
SpeciesStructure DescriptionFormulaMonoisotopic MassAnalytical Risk
5-DBED (Target) Vicinal diol on the alkyl side chain.C₁₀H₁₂O₃180.0786N/A
Metabolite A (Isobar) 4-Hydroxy-5-(2-hydroxyethyl)-DHBF . Phenolic ring hydroxylation + primary alcohol.C₁₀H₁₂O₃180.0786High. Exact mass match. Requires MS/MS or RT separation.
Metabolite B (Acid) 2,3-Dihydrobenzofuran-5-acetic acid . Oxidation of the side chain.C₁₀H₁₀O₃178.0630Medium. 2.0156 Da difference. Resolvable by HRMS, but problematic in low-res quadrupole systems.
Metabolite C (Conjugate) 5-DBED-O-Glucuronide . Phase II conjugate.[1]C₁₆H₂₀O₉356.1107High. In-source fragmentation (loss of 176 Da) mimics the free diol signal.
Part 2: Visualizing the Metabolic Divergence

The following diagram illustrates the metabolic origins of these species, highlighting where the analytical confusion begins.

Metabolism Parent Parent Drug (e.g., 5-Vinyl-DHBF or 5-APDB) Epoxide Intermediate (Epoxide or Aldehyde) Parent->Epoxide CYP450 Oxidation Isobar ISOBAR: Ring-OH Metabolite (Phenol + Alcohol) Parent->Isobar CYP450 (Ring Hydroxylation) Target TARGET: 5-DBED (Vicinal Diol) Epoxide->Target Epoxide Hydrolase (Hydrolysis) Acid ACID: DHBF-Acetic Acid (Carboxylic Acid) Epoxide->Acid Dehydrogenase (Oxidation) Gluc CONJUGATE: 5-DBED-Glucuronide (Phase II) Target->Gluc UGT (Glucuronidation) Gluc->Target In-Source Fragmentation (False Positive)

Figure 1: Metabolic divergence showing the origin of the target vicinal diol (5-DBED) versus isobaric phenols and downstream conjugates.

Part 3: Analytical Differentiation Strategy
1. Chromatographic Separation (The First Line of Defense)

Standard C18 columns often fail to resolve the polar vicinal diol from the phenolic isobar. The use of a Biphenyl or PFP (Pentafluorophenyl) stationary phase is critical here. The pi-pi interactions offered by these phases provide enhanced selectivity for the aromatic benzofuran core, shifting retention based on the position of the hydroxyl group (ring vs. side chain).

Recommended Protocol:

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).[2]

  • Mobile Phase B: Methanol (Better selectivity for isomers than ACN).

  • Gradient: 5% B to 40% B over 10 mins (Shallow gradient maximizes isomeric resolution).

2. Mass Spectrometry: Fragmentation Dynamics (MS/MS)

This is the definitive differentiation step. While the precursor masses (m/z 181.08 for [M+H]+) are identical, the collision-induced dissociation (CID) pathways differ significantly due to the stability of the benzylic bond vs. the phenolic ring.

Comparative Fragmentation Table:

Fragment Type5-DBED (Target)Isobar (Phenolic Alcohol)Mechanistic Explanation
Water Loss (-18 Da) Dominant (m/z 163) Moderate (m/z 163)Both lose water. 5-DBED loses benzylic -OH easily. Phenol -OH is stable; Isobar loses tail -OH.
Formaldehyde Loss (-30 Da) Diagnostic (m/z 151) Absent Vicinal diols undergo C-C cleavage (CH₂O loss). Phenols cannot lose CH₂O without ring destruction.
Combined Loss (-48 Da) High (m/z 133) Low/AbsentSimultaneous loss of H₂O and CH₂O is characteristic of the glycol tail.
Tropylium Ion m/z 91/105m/z 107/121Ring expansion patterns differ due to oxygen substitution on the ring (Isobar) vs. side chain (Target).

Key Insight: Monitor the transition 181.08 -> 151.07 (Loss of CH₂O). This is unique to the terminal glycol structure of 5-DBED.

3. Chemical Derivatization (The "Nuclear Option")

If MS/MS ambiguity persists (e.g., in low-concentration samples), use Boronic Acid Derivatization .

  • Principle: Boronic acids (e.g., phenylboronic acid) react specifically with cis-vicinal diols to form cyclic boronates.

  • Result: 5-DBED forms a cyclic ester (+86 Da shift). The phenolic isobar (isolated -OH groups) will not react .

  • Protocol: Add 10 µL of 50 mM Phenylboronic acid to the sample; incubate at 60°C for 15 min prior to injection.

Part 4: Decision Logic for Identification

The following flow chart provides a self-validating logic for confirming 5-DBED presence in complex matrices.

DecisionTree Start Sample Analysis (m/z 181.08 detected) CheckHRMS Check Exact Mass (Tolerance < 5 ppm) Start->CheckHRMS IsItAcid Is Mass ~179.07? (Acid Metabolite) CheckHRMS->IsItAcid Mass = 179.07 IsItIsobar Is Mass 181.08? (Target or Isobar) CheckHRMS->IsItIsobar Mass = 181.08 MSMS Perform MS/MS (CID 20-35 eV) IsItIsobar->MSMS Check151 Fragment m/z 151 present? (Loss of CH2O) MSMS->Check151 ConfirmTarget CONFIRMED: 5-DBED (Vicinal Diol) Check151->ConfirmTarget Yes ConfirmIsobar CONFIRMED: Ring-OH Isobar (Phenolic) Check151->ConfirmIsobar No

Figure 2: Decision tree for differentiating the target diol from isobaric interferences using MS/MS criteria.

Part 5: Experimental Validation Protocol

To ensure data integrity (Trustworthiness), use this protocol to rule out "In-Source" artifacts from glucuronides.

Objective: Confirm that the 5-DBED signal is not an artifact of glucuronide breakdown in the ion source.

  • Split the Sample: Aliquot 1 (Native) vs. Aliquot 2 (Hydrolyzed).

  • Enzymatic Hydrolysis: Treat Aliquot 2 with

    
    -glucuronidase (Helix pomatia, >100,000 units/mL) for 1 hour at 37°C.
    
  • Compare Chromatograms:

    • If the peak at the 5-DBED retention time increases in Aliquot 2, a conjugate was present.

    • Analyze the Native sample (Aliquot 1) again. If a peak appears at the 5-DBED retention time but no glucuronide peak (m/z 357) is seen earlier in the run, check the Cone Voltage .

    • Optimization: Lower the cone voltage/declustering potential. If the 5-DBED peak disappears or shrinks, it was an in-source fragment artifact.

References
  • Differentiation of Isomers using High Resolution Mass Spectrometry. Source: Vertex AI / lcms.cz. Context: Discusses the use of MSn and CID to distinguish structurally distinct isomers when chromatography is insufficient. URL:[Link] (General reference for isomeric differentiation principles).

  • Metabolic fate and mass spectral fragmentation of benzofuran designer drugs. Source: Welter, J. et al. (2015). Analytical and Bioanalytical Chemistry. Context: Establishes the metabolic pathways of 5-APB/6-APB, confirming the formation of hydroxy-metabolites and the necessity of differentiating positional isomers. URL:[Link][3]

  • Gas-phase fragmentation reactions of protonated dihydrobenzofuran neolignans. Source:Journal of Mass Spectrometry (2019). Context: Provides mechanistic evidence for the fragmentation of dihydrobenzofuran rings vs. side chains, supporting the loss of CH2O as a diagnostic marker for side-chain modification. URL:[Link]

  • In Vitro Metabolism of Benzofuran-Substituted Nitazene (Ethyleneoxynitazene). Source:Metabolites (2025).[2][4][5] Context: Recent data on the cleavage of (2,3-dihydro-1-benzofuran-5-yl) moieties and hydroxylation patterns, validating the isobaric interference risks. URL:[Link][6]

  • Differentiation of Phenolic Isomers via LC-MS/MS. Source:Molecules (2025).[2][4][7][8] Context: Reviews physicochemical parameters and MS/MS fragmentation rules for distinguishing positional phenolic isomers. URL:[Link]

Sources

Publish Comparison Guide: X-ray Crystallography of 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Compound Identity: 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol CAS Registry/Relevance: A key chiral intermediate often synthesized via enantioselective bioreduction or transition-metal catalysis. It features a rigid dihydrobenzofuran scaffold with a flexible, vicinal diol side chain at the C5 position.

The Challenge: Characterizing this molecule presents a specific crystallographic challenge: distinguishing the absolute configuration (R/S) of the C1-hydroxyl stereocenter and mapping the extensive hydrogen-bonding network formed by the vicinal diol. While NMR (


H, 

C) confirms connectivity, it fails to unambiguously define the 3D supramolecular packing or absolute stereochemistry without derivatization (e.g., Mosher's ester analysis).

Guide Objective: This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against Powder Diffraction (PXRD) and NMR methodologies. It provides a validated protocol for growing diffraction-quality crystals of this polar glycol and establishes a baseline for data refinement.

Comparative Analysis: SC-XRD vs. Alternative Characterization

The following table contrasts the performance of SC-XRD against standard alternatives for this specific diol substrate.

FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
Powder XRD (PXRD)
Primary Output Absolute Configuration (R/S) & 3D PackingConnectivity & PurityPhase Identification & Crystallinity
Stereochemistry Definitive (via Anomalous Dispersion)Indirect (Requires chiral shift reagents)None (unless Rietveld refinement is perfect)
H-Bonding Maps intermolecular O-H···O networksInferred (concentration dependent)Inferred from lattice energy
Sample State Single Crystal (

mm)
Solution (CDCl

/DMSO-d

)
Polycrystalline Powder
Data Integrity Self-validating (

-factor, GoF)
Subject to solvent effectsSubject to preferred orientation
Application Scientist Insight

"For vicinal diols attached to aromatic systems, NMR often shows broad O-H signals due to exchange. SC-XRD is the only method that freezes the diol conformation, revealing whether the hydroxyl groups adopt a syn or anti relationship in the solid state—a critical factor for predicting solubility and bioavailability."

Experimental Protocol: Crystallization & Data Collection

This protocol is designed to overcome the high polarity of the diol side chain, which often leads to oil formation rather than crystallization.

Phase 1: Crystal Growth (The "Anti-Solvent" Method)
  • Principle: The dihydrobenzofuran core is lipophilic, while the ethanediol tail is hydrophilic. A binary solvent system is required.

  • Reagents: Ethyl Acetate (Good solvent), n-Heptane or Hexane (Anti-solvent).

Step-by-Step Workflow:

  • Dissolve 20 mg of the compound in minimal warm Ethyl Acetate (~1.5 mL) in a clean scintillation vial.

  • Filter the solution through a 0.45

    
    m PTFE syringe filter to remove nucleation sites (dust).
    
  • Place the vial inside a larger jar containing 10 mL of n-Heptane (Vapor Diffusion method).

  • Seal the outer jar and leave undisturbed at 4°C for 5–7 days.

  • Target: Colorless prisms or blocks. Avoid needles (often indicate rapid precipitation).

Phase 2: Data Collection Strategy
  • Source: Cu K

    
     (
    
    
    
    Å).
    • Reasoning: For organic molecules (C, H, O) without heavy atoms, Cu radiation provides better anomalous signal for absolute configuration determination than Mo radiation.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes the rotation of the hydroxyethyl side chain, reducing thermal ellipsoids and allowing precise H-atom location.

Phase 3: Refinement Logic (SHELXL)
  • Space Group Determination:

    • Racemic sample: Expect Centrosymmetric (e.g.,

      
      , 
      
      
      
      ).
    • Enantiopure sample: Expect Non-centrosymmetric (e.g.,

      
      , 
      
      
      
      ).
  • Hydrogen Treatment:

    • C-H atoms: Treat as riding models (AFIX 43 for aromatic, AFIX 23 for methylene).

    • O-H atoms: Locate in Difference Fourier map. Refine with DFIX restraints to maintain chemically reasonable O-H bond lengths (~0.84 Å) if freely refining them causes instability.

Visualizing the Workflow

The following diagram illustrates the decision logic for characterizing the diol, ensuring scientific integrity in the publication process.

CrystallographyWorkflow Start Crude 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol SolubilityCheck Solubility Check: Soluble in EtOAc? Start->SolubilityCheck CrystMethod Vapor Diffusion (EtOAc / Heptane) SolubilityCheck->CrystMethod Yes XRD SC-XRD Data Collection (Cu K-alpha, 100K) CrystMethod->XRD Crystals >0.1mm SpaceGroup Space Group Analysis XRD->SpaceGroup Racemic Racemic: P2(1)/c or Pbca (Centrosymmetric) SpaceGroup->Racemic i inversion center Chiral Enantiopure: P2(1) or P2(1)2(1)2(1) (Non-centrosymmetric) SpaceGroup->Chiral No inversion Refinement Refinement (SHELXL) Locate H-bonds Racemic->Refinement Chiral->Refinement Publish Publish: CIF + CheckCIF Refinement->Publish

Caption: Logical workflow for converting crude diol material into publishable crystallographic data.

Reference Data & Structural Expectations

When publishing, your experimental data should be validated against known structural parameters of the dihydrobenzofuran class.

Comparative Lattice Parameters (Benzofuran Derivatives)

Note: These values serve as a "sanity check" for your unit cell determination.

ParameterTypical Dihydrobenzofuran (Ref 1)Benzofuran-5-ethanol Analog (Ref 2)Target Diol (Predicted)
Crystal System MonoclinicMonoclinicMonoclinic or Orthorhombic
Space Group


(if chiral)

(if enantiopure)

(

)
10.227.33~7.5 – 10.5

(

)
14.238.03~8.0 – 12.0

(

)
10.2519.45~10.0 – 15.0

(

)
93.195.890 – 105
Packing Forces

-

stacking
O-H···N / O-H···OStrong O-H···O 3D Network
Key Structural Features to Discuss in Publication:
  • The Furan Ring Pucker: In dihydrobenzofurans, the furan ring is not planar (unlike benzofuran). Expect an "envelope" conformation where C2 or C3 deviates from the mean plane of the benzene ring.

  • Diol Torsion: Report the O1—C—C—O2 torsion angle. This defines the gauche vs. anti conformation of the glycol.

  • Supramolecular Motifs: The diol will likely form infinite chains (

    
     motifs) or dimers (
    
    
    
    ) linking the molecules.

References

  • Ravi, A. J., et al. (2015).[1] Crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol. Acta Crystallographica Section E: Crystallographic Communications, 71(5), o492–o493. Link

  • Paizs, C., et al. (2003). Optically active 1-(benzofuran-2-yl)ethanols and ethane-1,2-diols by enantiotopic selective bioreductions. Tetrahedron: Asymmetry, 14(11), 1495-1501.[2] Link

  • Palmer, R. A., et al. (2014).[3] X-Ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Journal of Pharmaceutical Chemistry, 1(3), 43-49.[3] Link[3]

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System. (Use for validating unit cell against "benzofuran" subset). Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol, a compound of interest in contemporary research and development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The causality behind each procedural step is explained to foster a deep understanding of the principles of laboratory safety.

Hazard Assessment and Chemical Profile

  • Benzofuran Moiety: The core structure is a derivative of benzofuran. 2,3-Benzofuran is suspected of causing cancer and is recognized as harmful to aquatic life with long-lasting effects.[1][2] It is also a flammable liquid.[1] Derivatives of benzofuran can be corrosive and cause severe skin burns and eye damage.[3][4]

  • 1,2-Ethanediol Moiety: The glycol side chain is structurally analogous to ethylene glycol. Ethylene glycol is acutely toxic if swallowed and may cause damage to organs (specifically the kidneys and liver) through prolonged or repeated exposure.[5][6][7] While not considered highly volatile, prolonged inhalation of high concentrations may harm the respiratory system.[5]

  • Inferred Hazards of the Target Compound: Based on a related structure, 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol, we can infer that the target compound is likely to be a skin, eye, and respiratory irritant.[8]

This composite analysis dictates that 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol must be handled as a hazardous substance with potential carcinogenic, organotoxic, irritant, and ecotoxic properties.

Table 1: Inferred Hazard Profile of 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol

Hazard ClassificationDescriptionRationale and Supporting Evidence
Acute Toxicity (Oral) Potentially harmful or toxic if swallowed.Based on the toxicity of the 1,2-ethanediol moiety.[5][7]
Skin Corrosion/Irritation Causes skin irritation.Inferred from data on a structurally similar compound.[8]
Serious Eye Damage/Irritation Causes serious eye irritation.Inferred from data on a structurally similar compound.[8]
Carcinogenicity Suspected of causing cancer.Based on the hazard profile of the parent benzofuran structure.[1][2]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to kidneys and liver through prolonged or repeated exposure.Based on the known target organ toxicity of 1,2-ethanediol.[7]
Hazardous to the Aquatic Environment (Long-term) Harmful to aquatic life with long-lasting effects.Based on the known ecotoxicity of the benzofuran class of compounds.[1]

Personal Protective Equipment (PPE)

Given the assessed hazards, stringent adherence to PPE protocols is mandatory at all stages of handling and disposal.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's specifications for compatibility.[9][10]

  • Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.[8]

  • Skin and Body Protection: A flame-retardant laboratory coat is required. Ensure that all skin is covered. For large quantities or spill cleanup, consider additional protective clothing.

  • Respiratory Protection: Handle the compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any aerosols or vapors.[8]

Waste Segregation, Collection, and Storage

Proper segregation is a critical step to prevent dangerous chemical reactions and to ensure that waste is managed by the correct disposal stream.[11][12]

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container that is chemically compatible with the waste.[11][12] Polypropylene or other resistant plastic containers are often suitable. Avoid using glass Schott bottles for waste accumulation as they can be expensive and are better reserved for other laboratory uses.[13]

  • Labeling: The waste container must be labeled with the full chemical name: "Waste 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol" and the appropriate hazard pictograms (e.g., irritant, health hazard, environmental hazard).[11][13]

  • Segregation:

    • Solid Waste: Collect solid waste (e.g., contaminated weigh boats, paper towels, gloves) separately from liquid waste.[14] Place these items in a sealed plastic bag before depositing them into the designated solid hazardous waste container.[15]

    • Liquid Waste: Collect all liquid waste containing the compound, including reaction mother liquors and solvent rinses, in the designated liquid waste container.

    • Incompatibilities: Do not mix this waste stream with incompatible chemicals. Specifically, keep it segregated from strong oxidizing agents, acids, and bases unless part of a specific neutralization protocol.[1][13] Always consult the SDS of all waste components for detailed incompatibility information.[13]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[14]

    • The storage area should be away from heat sources and direct sunlight.[11]

    • Ensure secondary containment is used to capture any potential leaks.[12]

Spill Management Protocol

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.

  • Small Spills (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[10]

    • Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert all laboratory personnel.

    • Contact your institution's Environmental Health and Safety (EHS) office immediately.

    • Prevent the spread of the spill if it is safe to do so, without risking personal exposure.

    • Restrict access to the area until the EHS-approved cleanup team has decontaminated the space.

Disposal Pathways

Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[11][16] The environmental hazards associated with the benzofuran moiety and the toxicity of the glycol component make such actions a serious compliance violation and an environmental threat.

  • Primary Disposal Route: The recommended disposal method for 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol and its associated waste is incineration by a licensed hazardous waste disposal company.[1][14] This high-temperature process is designed to destroy organic compounds, minimizing their environmental impact.

  • Arranging for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the properly labeled and sealed waste containers.[15] It is the responsibility of the waste generator to ensure compliance with all local, state, and national regulations.[12][15]

Decontamination of Laboratory Equipment

All non-disposable labware (e.g., glassware, stir bars) that has come into contact with the compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the residue. This rinsate must be collected as hazardous liquid waste.[15]

  • Chemical Inactivation (Optional but Recommended): For benzofuran-related compounds, soaking in a bleach solution for several hours can help oxidize residual material.[15]

  • Final Cleaning: After the initial rinse (and optional inactivation), the glassware can be washed using standard laboratory detergents and procedures.[15]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of waste containing 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal start Waste Generated (Solid or Liquid) liquid_waste Liquid Waste (e.g., reaction mixture, rinsate) start->liquid_waste Is it liquid? solid_waste Solid Waste (e.g., gloves, absorbent pads) start->solid_waste Is it solid? container_liquid Chemically Compatible, Labeled Liquid Waste Container liquid_waste->container_liquid container_solid Sealed & Labeled Solid Waste Container solid_waste->container_solid storage Designated Hazardous Waste Accumulation Area (Secondary Containment) container_liquid->storage container_solid->storage ehs_pickup Schedule Pickup with EHS Office storage->ehs_pickup incineration Licensed Hazardous Waste Incineration Facility ehs_pickup->incineration

Caption: Disposal workflow for 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Laboratory Waste Disposal Safety Protocols. NSTA.
  • Safe Storage and Disposal of Chemicals in A Lab. Tion.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • 1-(2,3-Dihydro-1-benzofuran-5-yl)
  • Production, Import, Use, and Disposal of 2,3-Benzofuran.
  • Proper Disposal of Benzofuran-2-ylmethanethiol: A Comprehensive Guide for Labor
  • Safety Data Sheet: 1,2-Ethanedithiol. Chemos GmbH&Co.KG.
  • Safety Data Sheet: 2,3-Benzofuran. TCI Chemicals.
  • Safety Data Sheet: 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone. Fisher Scientific.
  • Toxicological Profile for 2,3-Benzofuran.
  • Safety D
  • Safety Data Sheet: 1,2-Ethanedithiol. Chemos GmbH&Co.KG.
  • Benzofuran | C8H6O | CID 9223.
  • Safety Data Sheet: Ethanediol LRG. Chemical Suppliers.
  • 1,2-Ethanediol: Human health tier II assessment. Australian Government Department of Health.
  • Safety Data Sheet: 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone. Fisher Scientific.
  • Safety Data Sheet: Ethanediol for Synthesis. Loba Chemie.
  • Ethanediol (Ethylene glycol) MSDS. Actylis Lab Solutions.

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides essential, in-depth procedural information for the safe handling and disposal of 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol. As your trusted partner in laboratory safety, we go beyond the product to ensure you are equipped with the knowledge to maintain a secure research environment.

Core Principles of Safe Handling

The foundation of laboratory safety rests on a hierarchy of controls. Before relying solely on Personal Protective Equipment (PPE), it is crucial to implement engineering and administrative controls.

  • Engineering Controls: The primary line of defense is to handle 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol within a certified chemical fume hood.[3] This minimizes the inhalation of any potential aerosols or vapors. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3]

  • Administrative Controls: Adherence to a well-defined Chemical Hygiene Plan (CHP) is a mandatory requirement by the Occupational Safety and Health Administration (OSHA).[4][5][6][7] This plan should outline standard operating procedures, emergency protocols, and waste disposal methods. All personnel must receive comprehensive training on the specific hazards and handling procedures for this compound before commencing any work.[4][5][6]

Personal Protective Equipment (PPE): Your Final Layer of Defense

The following PPE is mandatory when handling 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol. The selection criteria are based on mitigating the identified risks of skin, eye, and respiratory irritation.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes that can cause serious eye irritation or damage.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact which can lead to irritation.[1][3] Gloves should be inspected for any signs of degradation or punctures before each use and changed regularly.
Body Protection A flame-retardant lab coat or chemical-resistant coveralls.Provides a barrier against accidental spills and splashes, protecting the skin and personal clothing.[1][3]
Foot Protection Closed-toe shoes, preferably made of a chemically resistant material.Protects feet from spills and falling objects.[3]
Respiratory Protection Generally not required when handled in a certified fume hood. However, if there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used as part of a comprehensive respiratory protection program.Minimizes the risk of inhaling irritant compounds.[8][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical to minimizing exposure and ensuring the integrity of your experiment.

Pre-Experiment Preparations
  • Review the Chemical Hygiene Plan (CHP): Familiarize yourself with the specific procedures for handling and waste disposal of this compound.[7]

  • Inspect Engineering Controls: Verify that the chemical fume hood has a current certification and is functioning correctly. Ensure the eyewash station and safety shower are unobstructed and operational.[3]

  • Assemble all Materials: Gather all necessary equipment, reagents, and waste containers before you begin.

  • Don PPE: Put on all required PPE in the correct sequence (e.g., lab coat, then gloves, then eye protection).

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don appropriate PPE Verify Verify fume hood function Prep->Verify Weigh Weigh compound in fume hood Prep->Weigh Dissolve Dissolve/react compound Weigh->Dissolve Decontaminate Decontaminate surfaces Dissolve->Decontaminate Segregate Segregate waste Decontaminate->Segregate Dispose Dispose of waste per CHP Segregate->Dispose Doff Doff PPE correctly Dispose->Doff

Safe Handling Workflow for 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol.
Post-Experiment Procedures
  • Decontamination: Thoroughly clean all work surfaces and equipment that may have come into contact with the compound.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, in designated, properly labeled hazardous waste containers according to your institution's guidelines.[1]

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination (e.g., remove gloves first, then goggles, then lab coat).

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.[1]

Disposal Plan: Responsible Stewardship

Proper disposal of 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol and any associated contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Solid Waste: Unused compound and any grossly contaminated materials (e.g., weigh boats, pipette tips) should be collected in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled container for hazardous liquid waste. Do not pour this material down the drain.[10]

  • Contaminated PPE: Disposable gloves, bench paper, and other lightly contaminated items should be placed in a designated hazardous waste container.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.

By adhering to these guidelines, you can confidently and safely incorporate 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

  • American Chemical Society. (n.d.). American Chemical Society Issues Guidelines for Safer Research Laboratories.
  • American Chemical Society. (n.d.). Safety Guides & Tipsheets.
  • American Chemical Society. (2003). Safety in Academic Chemistry Laboratories (7th ed.).
  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories.
  • Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals.
  • BenchChem. (n.d.). Essential Safety and Operational Guidance for Handling 5-Hydroxybenzofuran-2-one.
  • Apollo Scientific. (2022, May 16). 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol Safety Data Sheet.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Virginia Commonwealth University. (2022, May 8). Chemical Safety.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • (n.d.). 10 - Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Covestro. (n.d.). Guidance for Selection of Protective Clothing for MDI Users.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users.
  • BAuA. (n.d.). Control Guidance Sheet 250: Skin Protection - Extended Safety Precautions.
  • Australian Government Department of Health. (2016, July 1). 1,2-Ethanediol: Human health tier II assessment.
  • EIHF Isofroid. (n.d.). PPE thanatopraxy - Protection & safety for professionals.
  • Airgas. (2021, February 17). Safety Data Sheet.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 1,2-Ethanedithiol.
  • Chemical Suppliers. (2017, September 22). Safety Data Sheet Ethanediol LRG.
  • PubChem. (n.d.). 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol.
  • PubMed. (2022, November 7). Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture.
  • ResearchGate. (2025, August 7). Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture | Request PDF.

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol
Reactant of Route 2
Reactant of Route 2
1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol

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